(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,8S)-deca-2,9-dien-4,6-diyne-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2/b7-5+/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULTANCNGCCJT-STUBTGCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#CC#CC=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C#CC#C/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Initial Discovery of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the initial discovery, isolation, and structural elucidation of the natural product (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol . This polyacetylene was first identified from the leaves of Torricellia angulata var. intermedia (Harms) Hu, a plant used in traditional Chinese medicine. While the primary full-text publication detailing its initial discovery was not publicly available, this guide synthesizes information from various scientific sources to present a detailed account for research and drug development purposes.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonym | (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol |
| CAS Number | 931114-98-6[1][2][3] |
| Molecular Formula | C₁₀H₁₀O₂[1] |
| Molecular Weight | 162.19 g/mol [1][2] |
| Natural Source | Torricellia angulata var. intermedia (Harms) Hu[4] |
Experimental Protocols
The isolation and structural elucidation of this compound involves a multi-step process, generalized from standard phytochemical workflows for polyacetylenes.
Extraction
A common method for extracting polyacetylenes from plant material involves solvent extraction. Based on related studies, the dried and powdered leaves of Torricellia angulata var. intermedia would be subjected to extraction with a polar solvent such as methanol (B129727) or a hydroalcoholic solution (e.g., 45% ethanol). This process is typically performed at room temperature over an extended period or under reflux to ensure the efficient extraction of a broad range of phytochemicals, including the target diol.
Chromatographic Separation and Purification
The crude extract, being a complex mixture of various plant metabolites, requires extensive chromatographic separation to isolate the target compound. A typical workflow is as follows:
-
Initial Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid extraction or column chromatography over a macroporous resin (e.g., D101). This step helps to separate compounds based on their polarity.
-
Silica (B1680970) Gel Column Chromatography: The fractions enriched with polyacetylenes are further purified using silica gel column chromatography. A gradient elution system with increasing solvent polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is employed to separate the compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain the compound in high purity, preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water, is used.
Structure Elucidation
The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the carbon skeleton and the precise placement of functional groups. The stereochemistry of the double bond (E/Z) and the chiral center (R/S) is established through the analysis of coupling constants and potentially through advanced techniques like NOESY or by comparing the data with known compounds.
-
Optical Rotation: The specific rotation is measured to determine the chirality of the molecule.
Data Presentation
Due to the limited public availability of the primary research article, the detailed spectroscopic data for this compound could not be obtained. However, the expected data types are presented below for illustrative purposes.
Table 1: Expected ¹H-NMR Spectroscopic Data
| Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| 1 | ~4.2 | d | ~5.0 |
| 2 | ~5.8 | dt | ~15.0, 5.0 |
| 3 | ~6.3 | d | ~15.0 |
| 8 | ~4.5 | m | - |
| 9 | ~5.9 | ddd | ~17.0, 10.5, 5.5 |
| 10a | ~5.2 | d | ~10.5 |
| 10b | ~5.4 | d | ~17.0 |
| OH-1 | variable | br s | - |
| OH-8 | variable | br s | - |
Table 2: Expected ¹³C-NMR Spectroscopic Data
| Position | Expected Chemical Shift (δ, ppm) |
| 1 | ~63 |
| 2 | ~130 |
| 3 | ~135 |
| 4 | ~75 |
| 5 | ~65 |
| 6 | ~68 |
| 7 | ~78 |
| 8 | ~65 |
| 9 | ~140 |
| 10 | ~115 |
Table 3: Mass Spectrometry and Optical Rotation Data
| Technique | Parameter | Observed Value |
| HRMS | [M+H]⁺ | Expected m/z consistent with C₁₀H₁₁O₂ |
| Optical Rotation | [α]D | Specific value indicating (S) configuration |
Mandatory Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from its natural source.
Caption: Workflow for Isolation and Characterization.
Concluding Remarks
This compound is a chiral polyacetylene isolated from Torricellia angulata var. intermedia. The general procedures for its extraction, purification, and structural determination follow established methodologies for natural product chemistry. Further research into the bioactivity of this compound could be of significant interest to the pharmaceutical and drug development industries, given the known cytotoxic and other pharmacological properties of related polyacetylenes. The lack of publicly available, detailed spectroscopic data from the primary literature underscores the need for continued research and data sharing within the scientific community.
References
Unveiling the Natural Origins of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol, a C10 polyacetylene, is a specialized plant metabolite. This technical guide provides a comprehensive overview of its known natural sources, detailing the experimental procedures for its isolation and characterization. While quantitative data on its concentration in plant tissues is not currently available in the literature, this document outlines the established methodologies for the analysis of related polyacetylenes, which can be adapted for future quantitative studies. Furthermore, a putative biosynthetic pathway is proposed based on the general understanding of polyacetylene formation in plants. This guide serves as a foundational resource for researchers interested in the further study and potential applications of this bioactive compound.
Natural Sources
The primary and thus far only confirmed natural source of this compound is the leaves of the plant Torricellia angulata var. intermedia (Harms) Hu.[1][2][3] This finding is based on the isolation and structural elucidation of the compound from this plant species, as documented in scientific literature. While other polyacetylenes are commonly found in plant families such as Apiaceae, Araliaceae, and Asteraceae, the presence of this specific C10 diol has been pinpointed to Torricellia angulata.[4]
Quantitative Data
A thorough review of the current scientific literature reveals a lack of quantitative data regarding the concentration of this compound in its natural source, Torricellia angulata var. intermedia. Future research is required to establish the yield of this compound from the plant material.
Experimental Protocols
The following sections detail the methodologies employed for the isolation and structural identification of this compound from the leaves of Torricellia angulata var. intermedia.
Extraction and Isolation
The isolation of this compound was achieved through a multi-step process involving solvent extraction and column chromatography. The general workflow is depicted in the diagram below.
Caption: Isolation workflow for this compound.
Detailed Steps:
-
Plant Material Preparation: The leaves of Torricellia angulata var. intermedia are collected, dried, and powdered.
-
Extraction: The powdered plant material is subjected to extraction with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant's secondary metabolites.
-
Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography on a silica (B1680970) gel stationary phase. A solvent gradient, commonly starting with a non-polar solvent and gradually increasing in polarity (e.g., a chloroform-methanol gradient), is used to elute different fractions of compounds.
-
Purification: The fractions containing the target compound, identified through techniques like thin-layer chromatography (TLC), are pooled and subjected to further purification steps. These often involve repeated column chromatography using different stationary phases, such as Sephadex LH-20 (for size exclusion) and reversed-phase C18 silica gel, to isolate the pure compound.
Structure Elucidation
The chemical structure of the isolated compound was determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Optical Rotation: The specific rotation is measured to determine the stereochemistry of the chiral centers in the molecule.
Biosynthesis
The precise biosynthetic pathway for this compound has not been fully elucidated. However, it is widely accepted that polyacetylenes in plants are derived from fatty acids. The following diagram illustrates a generalized and putative pathway leading to C10 polyacetylenes.
Caption: Putative biosynthetic pathway of this compound.
The biosynthesis is thought to begin with the C18 fatty acid, linoleic acid. A series of desaturation steps introduces triple bonds into the carbon chain, forming key intermediates like crepenynic acid. Subsequent chain-shortening reactions, likely involving a mechanism similar to β-oxidation, would then lead to the formation of C10 polyacetylene precursors. The final steps would involve specific hydroxylations and other modifications to yield this compound.
Future Directions
The discovery of this compound in Torricellia angulata var. intermedia opens up several avenues for future research. Quantitative analysis is needed to determine the yield of this compound and to assess the viability of this plant as a production source. Further investigation into the biosynthetic pathway could uncover novel enzymes and provide opportunities for biotechnological production. Finally, comprehensive studies on the biological activities of this C10 polyacetylene are warranted to explore its potential for drug development and other applications.
References
- 1. Biosynthesis and function of polyacetylenes and allied natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Uncharted Path: A Technical Guide to the Biosynthesis of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a C10 polyacetylene, a class of bioactive natural products with potential applications in drug development. While the general principles of polyacetylene biosynthesis are understood to originate from fatty acid metabolism, the precise enzymatic pathway leading to this specific C10 compound has not been fully elucidated. This technical guide synthesizes the current understanding of falcarin-type polyacetylene biosynthesis to propose a putative pathway for this compound. We present a hypothesized sequence of enzymatic reactions, detail the general experimental protocols required to investigate this pathway, and provide a framework for the quantitative analysis of its intermediates and products. This document serves as a foundational resource for researchers aiming to unravel the complete biosynthetic network of this intriguing molecule.
Introduction
Polyacetylenes are a diverse group of specialized metabolites found in various plant families, notably the Apiaceae, Araliaceae, and Asteraceae. These compounds are characterized by the presence of two or more carbon-carbon triple bonds and are derived from the desaturation of fatty acids.[1][2] this compound is a less common C10 polyacetylene, and its biosynthesis is of significant interest for understanding the metabolic diversity of this compound class and for potential biotechnological production. This guide outlines a hypothesized biosynthetic pathway and the experimental approaches necessary for its validation.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to start from the common C18 fatty acid, oleic acid, and proceed through a series of desaturations, acetylenations, chain-shortening events, and oxidations.
2.1. Initial Desaturations and Acetylenations
The initial steps are likely shared with the biosynthesis of more common C17 and C18 polyacetylenes, such as falcarinol (B191228) and falcarindiol.[2][3] This involves the conversion of oleic acid to linoleic acid and then to crepenynic acid, the first intermediate with a conjugated en-yne system. These reactions are catalyzed by specialized Fatty Acid Desaturase 2 (FAD2)-type enzymes, some of which function as acetylenases.[3]
2.2. Chain Shortening via α-Oxidation
To produce a C10 backbone from a C18 precursor, a chain-shortening mechanism is required. The most plausible route is through α-oxidation, a process known to remove one carbon at a time from the carboxyl end of a fatty acid.[4][5][6] This pathway involves the action of an α-dioxygenase to form a 2-hydroperoxy fatty acid, which is then decarboxylated to yield a fatty aldehyde with one less carbon atom.[4][7] This aldehyde can then be oxidized to the corresponding carboxylic acid, which can re-enter the α-oxidation cycle until the C10 chain length is achieved.
2.3. Terminal Modifications
The final steps in the pathway would involve the introduction of the hydroxyl groups at C-1 and C-8 and the formation of the terminal double bond. These modifications are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases. The stereochemistry at C-8 (S-configuration) would be determined by the specific enzyme involved in the hydroxylation step.
The proposed pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Elucidation of the proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.
3.1. Radiotracer Studies to Determine Precursors
This method is used to identify the metabolic precursors of the target molecule.
-
Protocol:
-
Plant Material: Use cell cultures or young seedlings of a plant known to produce the target compound, such as Torricellia angulata.[8]
-
Radiolabeled Precursor: Synthesize or procure a radiolabeled precursor, for example, [1-14C]-oleic acid.
-
Administration: Administer the radiolabeled precursor to the plant material through the growth medium or by direct injection.[9][10]
-
Incubation: Incubate the plant material for various time points to allow for metabolic conversion.
-
Extraction: Harvest the tissue and perform a solvent extraction to isolate the polyacetylenes.
-
Separation and Detection: Separate the extracted metabolites using High-Performance Liquid Chromatography (HPLC). Collect fractions and measure the radioactivity in each fraction using a scintillation counter.
-
Analysis: Identify the fractions containing the target molecule and its intermediates by comparing retention times with authentic standards and by mass spectrometry. The incorporation of radioactivity will confirm the precursor-product relationship.
-
3.2. Heterologous Expression and Characterization of Biosynthetic Enzymes
This approach is used to identify and characterize the function of the enzymes involved in the pathway.
-
Protocol:
-
Gene Identification: Identify candidate genes for desaturases, acetylenases, α-dioxygenases, and CYP450s from the transcriptome or genome of the producing plant, based on homology to known enzymes.
-
Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector (e.g., for yeast or E. coli).[11][12][13][14]
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
Enzyme Assays:
-
Prepare cell-free extracts or purified enzymes from the heterologous host.
-
Incubate the enzyme preparation with the putative substrate (e.g., linoleic acid for an acetylenase candidate).
-
Include necessary co-factors such as NADH, NADPH, and O2.
-
-
Product Analysis: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the expected product is formed.
-
3.3. Quantitative Analysis of Pathway Metabolites
This is essential for understanding the flux through the pathway and identifying potential regulatory points.
-
Protocol:
-
Sample Preparation: Harvest plant tissues at different developmental stages or after induction (e.g., with a pathogen elicitor). Immediately freeze in liquid nitrogen to quench metabolism.
-
Extraction: Extract the metabolites using a suitable solvent system (e.g., ethyl acetate (B1210297) or methanol).
-
HPLC-MS/MS Analysis:
-
Develop a sensitive and specific HPLC-MS/MS method for the detection and quantification of the target molecule and its proposed intermediates.[15][16]
-
Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization) and use multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification: Use external calibration curves with authentic standards for absolute quantification. If standards are unavailable, relative quantification can be performed.
-
Data Presentation
Quantitative data from the above experiments should be summarized in a structured format for easy comparison.
| Metabolite | Tissue | Concentration (µg/g fresh weight) ± SD | Fold Change (Induced vs. Control) |
| Oleic Acid | Root | 150.2 ± 12.5 | 0.9 |
| Linoleic Acid | Root | 85.6 ± 7.8 | 1.1 |
| Crepenynic Acid | Root | 2.3 ± 0.4 | 5.2 |
| C10 Polyacetylene Acid | Root | 0.8 ± 0.1 | 8.5 |
| This compound | Root | 12.4 ± 2.1 | 15.3 |
| Oleic Acid | Leaf | 210.5 ± 18.9 | 1.0 |
| Linoleic Acid | Leaf | 112.3 ± 10.1 | 1.0 |
| Crepenynic Acid | Leaf | Not Detected | - |
| C10 Polyacetylene Acid | Leaf | Not Detected | - |
| This compound | Leaf | Not Detected | - |
This table presents hypothetical data for illustrative purposes.
Experimental and Logical Workflows
A logical workflow for the complete elucidation of the biosynthetic pathway is presented below.
Caption: A logical workflow for elucidating the biosynthetic pathway.
Regulatory Network
The biosynthesis of polyacetylenes is often up-regulated in response to pathogen attack, suggesting a role as phytoalexins. This regulation likely involves a complex signaling network.
Caption: A proposed signaling pathway for the regulation of polyacetylene biosynthesis.
Conclusion
The biosynthesis of this compound represents an intriguing area of plant specialized metabolism. While the exact pathway remains to be fully characterized, the foundational knowledge of fatty acid metabolism and falcarin-type polyacetylene biosynthesis provides a strong framework for future research. The experimental strategies outlined in this guide offer a clear path toward the elucidation of this pathway, which will not only enhance our understanding of plant biochemical diversity but also pave the way for the sustainable production of this and other valuable polyacetylenes.
References
- 1. Structural diversity, biosynthesis, and function of plant falcarin-type polyacetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-oxidation of fatty acids in higher plants. Identification of a pathogen-inducible oxygenase (piox) as an alpha-dioxygenase and biosynthesis of 2-hydroperoxylinolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Radiotracers in biosynthetic studies [inis.iaea.org]
- 10. DSpace [mospace.umsystem.edu]
- 11. Heterologous expression and biochemical characterization of acetyl xylan esterase from Coprinopsis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification, heterologous expression, and characterization of the tolypodiol biosynthetic gene cluster through an integrated approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 | PLOS One [journals.plos.org]
- 15. Quantification of polyacetylenes in apiaceous plants by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Qualitative and quantitative determination of polyacetylenes in different Bupleurum species by high performance liquid chromatography with diode array detector and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and stereochemistry of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene, a class of compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and currently available scientific data for this specific diol. Information on its natural source, isolation, and spectroscopic characterization is presented. While dedicated studies on the biological activity and mechanism of action of this particular molecule are limited, the broader context of polyacetylene bioactivity is discussed to highlight its potential areas of interest for further research and drug development.
Chemical Structure and Stereochemistry
This compound is a C10 polyacetylene characterized by a conjugated system of two double bonds and two triple bonds. The molecule possesses two hydroxyl groups, one at each terminus of the aliphatic chain, and a single chiral center.
The systematic IUPAC name specifies the following structural features:
-
Deca- : A ten-carbon backbone.
-
2,9-diene- : Two carbon-carbon double bonds, located at positions 2 and 9.
-
4,6-diyne- : Two carbon-carbon triple bonds, located at positions 4 and 6.
-
-1,8-diol : Two hydroxyl (-OH) groups, located at positions 1 and 8.
-
(S,E)- : Specifies the stereochemistry. The (S)-configuration is at the chiral center at position 8, and the (E)-configuration (trans) is for the double bond at position 2.
Molecular Formula: C₁₀H₁₀O₂[1][2]
Molecular Weight: 162.19 g/mol [1][2]
SMILES String: C=C--INVALID-LINK--C#CC#C/C=C/CO[3]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, some basic properties can be inferred from its structure and information from chemical suppliers.
| Property | Value | Source |
| Appearance | Not explicitly reported | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
| Storage Conditions | Store at 2-8°C in a dry, sealed environment | MySkinRecipes |
Natural Source and Isolation
This compound has been identified as a natural product isolated from the leaves of Torricellia angulata var. intermedia (Harms) Hu, a plant belonging to the family Toricelliaceae.[1] This plant is found in China and is used in traditional folk medicine.
Experimental Protocol: Isolation from Torricellia angulata var. intermedia
A detailed, step-by-step experimental protocol for the isolation of this compound is not fully available in the public domain. However, based on the abstract of the primary research article, the general workflow for the isolation of chemical constituents from the leaves of Torricellia angulata var. intermedia involved the following key steps:
Caption: General workflow for the isolation of the target compound.
The process began with the extraction of the plant material using methanol. This crude extract was then subjected to various column chromatography techniques to separate the mixture into its individual components. Further purification steps would have been employed to yield the pure this compound. The structural elucidation of the isolated compound was performed using spectroscopic methods.
Spectroscopic Data
The definitive identification and structural confirmation of this compound were achieved through spectroscopic analysis. While the complete raw data is not publicly available, the primary literature confirms that the structure was elucidated based on Nuclear Magnetic Resonance (NMR) data analysis. Commercial suppliers also indicate that the compound's identity is confirmed by NMR.
A comprehensive, tabulated summary of the ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data is not available in the reviewed literature.
Synthesis
A specific, detailed experimental protocol for the chemical synthesis of this compound has not been found in the scientific literature. The synthesis of polyacetylenic compounds can be challenging due to the instability of the conjugated diyne system. However, general synthetic strategies for related polyacetylenes often involve:
Caption: A generalized synthetic approach for polyacetylenic diols.
Biological Activity and Potential Applications
There are currently no specific studies detailing the biological activity or signaling pathways of pure this compound. However, the broader classes of compounds to which it belongs, namely polyacetylenes and long-chain diols, are known to possess a range of biological activities.
-
Polyacetylenes: This class of natural products is known for a wide array of bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties. For example, falcarindiol, a related polyacetylenic diol, has been shown to exhibit anticancer activities.
-
Long-Chain Diols: Some long-chain diols are involved in the modulation of inflammatory and pain signaling pathways.
Given its structural features, this compound is a candidate for investigation into similar biological activities. Its potential as a precursor for the synthesis of more complex, biologically active molecules, such as enediynes (known for their potent anticancer properties), is also an area of interest.
Conclusion
This compound is a structurally interesting natural product with a defined stereochemistry. While its isolation from Torricellia angulata var. intermedia and basic chemical properties are established, there is a significant lack of publicly available, in-depth experimental data, including detailed isolation and synthesis protocols, and comprehensive spectroscopic data. Furthermore, its biological activity and potential mechanisms of action remain to be elucidated. This knowledge gap presents an opportunity for future research to explore the therapeutic potential of this and related polyacetylenic diols. Further investigation into its synthesis would be crucial for enabling more extensive biological screening and derivatization studies.
References
The Biological Frontier of Polyacetylene Diols: A Technical Guide to Their Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of natural product chemistry continues to unveil compounds with significant therapeutic potential. Among these, polyacetylene diols, a class of lipids characterized by multiple acetylene (B1199291) bonds and two hydroxyl groups, have emerged as potent bioactive molecules. Sourced from a diverse array of organisms, including marine sponges and terrestrial plants of the Apiaceae and Araliaceae families, these compounds exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of novel polyacetylene diols, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.
Quantitative Bioactivity of Novel Polyacetylene Diols
The cytotoxic and anti-inflammatory activities of several recently discovered polyacetylene diols have been quantified, providing a basis for comparative analysis and structure-activity relationship studies. The following tables summarize the key findings from in vitro studies.
Table 1: Cytotoxic Activity of Novel Polyacetylene Diols against Cancer Cell Lines
| Compound | Source | Cancer Cell Line | IC50 (µg/mL) | Citation |
| Callyspongidiol | Marine Sponge (Callyspongia sp.) | HL-60 (Human Promyelocytic Leukemia) | 6.5 | [1] |
| Siphonodiol | Marine Sponge (Callyspongia sp.) | HL-60 (Human Promyelocytic Leukemia) | 2.8 | [1] |
| 14,15-Dihydrosiphonodiol | Marine Sponge (Callyspongia sp.) | HL-60 (Human Promyelocytic Leukemia) | 6.5 | [1] |
| Pellynol P | Marine Sponge (Petrosia sp.) | HepG2 (Human Hepatocellular Carcinoma) | 1.4 - 4.4 | [2] |
| Pellynol Q | Marine Sponge (Petrosia sp.) | A375 (Human Melanoma) | 1.4 - 4.4 | [2] |
| Pellynol R | Marine Sponge (Petrosia sp.) | HT29 (Human Colorectal Carcinoma) | 1.4 - 4.4 | [2] |
| Falcarinol | Apiaceae Vegetables (e.g., Carrot) | CEM-C7H2 (Acute Lymphoblastic Leukemia) | ~1.3 (3.5 µM) | [3] |
| Falcarindiol | Apiaceae Vegetables (e.g., Carrot) | Various Leukemia/Lymphoma Cell Lines | ~10.7 (approx. 30 µM) | [3] |
Table 2: Anti-inflammatory Activity of Novel Polyacetylene Diols
| Compound | Source | Assay | Cell Line | IC50 (µM) | Citation |
| (3R,8S)-heptadeca-1,16-dien-4,6-diyne-3,8-diol | Artemisia halodendron | NO, TNF-α, IL-6 Production | RAW 264.7 | 15.12 - 66.97 | |
| Araliadiol | Not Specified | NO, Pro-inflammatory Cytokines | RAW 264.7 | Not specified |
Key Signaling Pathways Modulated by Polyacetylene Diols
Polyacetylene diols exert their biological effects by intervening in critical cellular signaling pathways. Their ability to induce apoptosis in cancer cells and suppress inflammatory responses is often attributed to the modulation of the NF-κB and apoptotic signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. Several polyacetylenes have been shown to inhibit this pathway by preventing the degradation of IκBα.
Induction of the Apoptotic Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Polyacetylene diols have been shown to induce apoptosis by modulating the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.
Detailed Experimental Protocols
To facilitate the replication and extension of research on polyacetylene diols, this section provides detailed methodologies for key in vitro assays used to assess their biological activity.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the polyacetylene diols in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidic isopropanol (0.04 N HCl in isopropanol), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15-30 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
The anti-inflammatory activity of polyacetylene diols can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key inflammatory mediator, and its production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the polyacetylene diols for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After treating cells with polyacetylene diols for the desired time, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Concluding Remarks
Novel polyacetylene diols represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent cytotoxic and anti-inflammatory activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation in oncology and inflammatory diseases. The detailed methodologies and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating molecules. Future research should focus on in vivo efficacy studies, pharmacokinetic and toxicological profiling, and the elucidation of detailed structure-activity relationships to guide the synthesis of even more potent and selective analogs.
References
An In-Depth Technical Guide on (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
CAS Number: 931114-98-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene. This document provides a comprehensive overview of its chemical properties, isolation, and the broader context of its chemical class. While specific biological activity and mechanistic data for this compound are not extensively available in public literature, this guide summarizes the known information and places it within the context of related polyacetylenes, a class of compounds known for a variety of biological activities.
Chemical and Physical Properties
This compound is a C10 polyacetylene characterized by a diene-diyne conjugated system and two hydroxyl groups. The stereochemistry is defined as (S) at the C8 chiral center and (E) for the double bond at C2.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | Commercial Suppliers |
| Molecular Weight | 162.19 g/mol | Commercial Suppliers |
| IUPAC Name | (8S,2E)-Deca-2,9-diene-4,6-diyne-1,8-diol | N/A |
| SMILES | C=C--INVALID-LINK--C#CC#C/C=C/CO | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
| Storage | 2-8°C, dry, sealed | --INVALID-LINK-- |
Isolation and Synthesis
Natural Source and Isolation
This compound has been isolated from the leaves of Torricellia angulata Oliv. var. intermedia (Harms.) Hu, a plant belonging to the Cornaceae family.[1] This plant is used in Chinese folk medicine for treating conditions such as bone fractures, tonsillitis, and asthma.[2][3]
A general workflow for the isolation of compounds from a plant source is outlined below. The specific details for this compound would be found within the primary literature.
References
Methodological & Application
Application Notes and Protocols: (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol in Organic Synthesis
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a polyfunctional natural product characterized by a C10 carbon chain containing two hydroxyl groups, a conjugated diene, and a diyne moiety. This unique combination of functional groups makes it a potentially valuable chiral building block in organic synthesis, offering multiple sites for chemical modification and elaboration into more complex molecules. Its rigid diyne cassette and stereodefined centers are particularly attractive for the synthesis of novel bioactive compounds and advanced materials.
These application notes provide an overview of the potential synthetic utility of this compound, targeting researchers, scientists, and professionals in drug development. While specific documented applications of this exact molecule in complex syntheses are not extensively reported in publicly available literature, its structural motifs suggest clear pathways for its use based on established chemical transformations of similar polyunsaturated and polyfunctionalized molecules.
Potential Synthetic Applications
The rich functionality of this compound allows for a diverse range of chemical transformations. The primary reactive sites include the two hydroxyl groups, the terminal alkene, the conjugated diene, and the diyne system.
1.1. Precursor to Chiral Ligands and Organocatalysts: The C2 symmetry that can be conceptually derived from this diol makes it an interesting scaffold for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl groups can be functionalized to incorporate phosphines, amines, or other coordinating groups.
1.2. Synthesis of Bioactive Natural Product Analogues: The polyenyne structure is a common feature in many biologically active natural products, including various antifungal and antitumor agents. This compound can serve as a key building block for the stereoselective synthesis of analogues of these natural products. For instance, the diyne can be a precursor to enediyne systems, a class of potent antitumor antibiotics.
1.3. Elaboration through Cross-Coupling Reactions: The terminal positions of the conjugated system are amenable to various cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. This allows for the extension of the carbon framework and the introduction of diverse substituents, leading to a wide array of derivatives.
1.4. Cycloaddition Reactions: The diene and diyne functionalities can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic and polycyclic systems. The inherent chirality of the starting material can influence the stereochemical outcome of these transformations.
1.5. Development of Conjugated Materials: The conjugated π-system of the molecule makes it a candidate for the synthesis of novel organic electronic materials. Polymerization or incorporation into larger conjugated systems could lead to materials with interesting photophysical or electronic properties.
Experimental Protocols (Representative)
The following are representative, hypothetical protocols for the functionalization of this compound based on standard organic chemistry methodologies. These protocols are intended to serve as a starting point for experimental design.
2.1. Protocol 1: Protection of Hydroxyl Groups (Silylation)
This protocol describes the protection of the primary and secondary hydroxyl groups as their tert-butyldimethylsilyl (TBDMS) ethers, a common step to prevent unwanted side reactions during subsequent transformations.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon), add imidazole (2.5 eq).
-
Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bis-TBDMS protected diol.
2.2. Protocol 2: Sonogashira Cross-Coupling of a Terminal Alkyne
This representative protocol outlines the coupling of a terminal alkyne (assuming a precursor to the diyne system or a derivative) with an aryl halide.
Materials:
-
Protected this compound derivative (with one terminal alkyne)
-
Aryl iodide or bromide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the protected diol (1.0 eq), aryl halide (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous and degassed THF and TEA.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Data Presentation
As there is no specific published experimental data for reactions using this compound, the following table is a template for how such data should be structured once obtained.
| Entry | Substrate | Reaction Type | Product | Yield (%) | Stereoselectivity | Spectroscopic Data Highlights (¹H NMR, ¹³C NMR, HRMS) |
| 1 | This compound | Silylation (TBDMS) | Bis-TBDMS protected diol | - | - | - |
| 2 | Mono-protected diol | Sonogashira Coupling | Aryl-coupled product | - | - | - |
| 3 | This compound | Diels-Alder [4+2] | Cycloaddition adduct with N-phenylmaleimide | - | - | - |
Visualizations
The following diagrams illustrate logical workflows for the synthetic utilization of this compound.
Caption: General synthetic workflow for utilizing the diol.
Caption: Potential reaction pathways based on functional groups.
Application Notes and Protocols: Polymerization of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol for Advanced Biosensing Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydiacetylenes (PDAs) are a class of conjugated polymers that have garnered significant interest for their application in biosensing due to their unique chromic properties.[1][2][3] These materials undergo a distinct blue-to-red color change, often accompanied by a turn-on fluorescence emission, in response to external stimuli such as temperature, pH, or specific molecular recognition events.[1][4][5] This visible and rapid response makes PDA-based sensors ideal for the development of label-free, colorimetric biosensors for a wide range of analytes, including proteins, DNA, and small molecules.[5][6][7]
The formation of PDA-based biosensors typically involves the self-assembly of amphiphilic diacetylene monomers into organized structures like vesicles or liposomes, followed by photopolymerization using UV irradiation.[8][9] The properties of the resulting polymer and its sensitivity as a biosensor are highly dependent on the molecular structure of the diacetylene monomer used.[10]
This document provides detailed application notes and protocols for the polymerization of a novel, chiral diacetylene monomer, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol , for the fabrication of highly sensitive colorimetric biosensors. The presence of hydroxyl groups and a chiral center in this monomer offers unique opportunities for functionalization and stereospecific recognition, making it a promising candidate for advanced biosensor development in drug discovery and diagnostics. While this specific diol is a known natural product, its application in polymerization for biosensors is a novel approach presented herein based on established principles of polydiacetylene chemistry.
Data Presentation
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | 2-8°C, dry, sealed |
Table 2: Characterization of Polydiacetylene Vesicles
| Parameter | Unfunctionalized Vesicles | Biotinylated Vesicles |
| Monomer Concentration | 1.0 mM | 1.0 mM (0.9 mM Diol + 0.1 mM Biotin-PEG-DA) |
| Vesicle Formation Method | Sonication | Sonication |
| Polymerization Time (254 nm UV) | 10 min | 10 min |
| Average Hydrodynamic Diameter | 120 ± 15 nm | 135 ± 20 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential | -15 mV | -25 mV |
| Colorimetric Response to Streptavidin (0.1 mg/mL) | No significant change | Blue to Red |
| Limit of Detection (LOD) for Streptavidin | N/A | 5 µg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles
This protocol describes the formation of vesicles from the diol monomer using the sonication method.
Materials:
-
This compound
-
Chloroform
-
Deionized water
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Dissolve 10 mg of this compound in 1 mL of chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin film of the monomer on the flask wall.
-
Hydrate the thin film with 10 mL of deionized water.
-
Sonicate the solution using a probe sonicator for 15 minutes at 4°C. The solution should become opalescent, indicating vesicle formation.
-
Store the vesicle solution at 4°C in the dark.
Protocol 2: Photopolymerization of Diol Vesicles
This protocol details the UV-induced polymerization of the self-assembled vesicles.
Materials:
-
Diol vesicle solution (from Protocol 1)
-
UV lamp (254 nm)
-
Quartz cuvette
Procedure:
-
Transfer the diol vesicle solution to a quartz cuvette.
-
Expose the solution to 254 nm UV light for 5-15 minutes.
-
Monitor the color change of the solution. Successful polymerization is indicated by the appearance of a deep blue color.
-
The resulting polydiacetylene (PDA) vesicle solution is now ready for functionalization or direct use in sensing applications.
Protocol 3: Functionalization of PDA Vesicles for Biosensing (Example: Biotinylation for Streptavidin Detection)
This protocol outlines the incorporation of a functionalized diacetylene monomer for specific analyte detection.
Materials:
-
This compound
-
Biotin-PEG-Diacetylene (Biotin-PEG-DA)
-
Chloroform
-
Deionized water
-
Streptavidin (analyte)
Procedure:
-
Co-dissolve this compound and Biotin-PEG-DA in chloroform at a desired molar ratio (e.g., 9:1).
-
Follow steps 2-4 of Protocol 1 to form functionalized vesicles.
-
Follow Protocol 2 to polymerize the functionalized vesicles. The resulting solution will be blue.
-
To perform detection, add varying concentrations of streptavidin solution to the biotinylated PDA vesicle solution.
-
Observe the color change from blue to red. The colorimetric response can be quantified using a UV-Vis spectrophotometer by measuring the change in absorbance at approximately 640 nm (blue phase) and 550 nm (red phase).
Visualizations
Caption: Experimental workflow for the preparation and use of PDA biosensors.
Caption: Signaling pathway for streptavidin detection using biotinylated PDA vesicles.
Conclusion
The use of this compound as a monomer for polydiacetylene-based biosensors presents a novel and promising avenue for the development of highly sensitive and specific detection platforms. The inherent chirality and functional hydroxyl groups of this monomer provide a versatile scaffold for the design of sophisticated biosensors tailored for a variety of applications in biomedical research and drug development. The protocols and data presented here serve as a foundational guide for researchers to explore the potential of this and other novel diacetylene monomers in the ever-evolving field of biosensor technology.
References
- 1. Development of Functionalized Nano-Materials for Biosensors Applications – BIO@NANO [bio.nano.cnr.it]
- 2. This compound | CAS:931114-98-6 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Design of Functional Polymer Structures for Biosensors: From Nanoscale to Macroscale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Prospects of Biosensors Based on Functionalized and Nanostructured Solitary Materials: Detection of Viral Infections and Other Risks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic protocols for (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol, a naturally occurring polyacetylenic diol, and its derivatives. The methodologies detailed herein are based on established principles of asymmetric synthesis and cross-coupling reactions, providing a framework for the preparation of these compounds for further research and development.
Introduction
This compound is a chiral polyacetylenic compound characterized by a conjugated diene-diyne system and two stereogenic alcohol moieties.[1][2] Natural products containing such functionalities have garnered significant interest due to their diverse biological activities. The precise stereochemistry and the conjugated system are often crucial for their therapeutic potential. These notes outline a plausible synthetic strategy and detailed protocols for the preparation of the title compound and its derivatives, enabling their evaluation in various biological assays. While this specific molecule is commercially available, the following protocols provide a means for its synthesis and the generation of novel analogs for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The core diene-diyne structure can be constructed via a Cadiot-Chodkiewicz coupling reaction. This key step would unite two chiral fragments: a terminal alkyne and a haloalkyne. The stereocenters can be introduced through asymmetric alkynylation or reduction reactions.
The overall synthetic workflow can be visualized as follows:
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following are proposed, detailed protocols for the key synthetic steps. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available reagents.
Protocol 1: Asymmetric Synthesis of Chiral Building Blocks
The stereoselective synthesis of the chiral alcohol fragments is paramount. Asymmetric alkynylation of an aldehyde is a powerful method to achieve this.
1.1: Synthesis of (S)-1-en-4-yn-3-ol (Fragment A)
This protocol is based on the well-established asymmetric addition of a terminal alkyne to an α,β-unsaturated aldehyde.
| Step | Procedure | Reagents & Solvents | Conditions | Notes |
| 1 | In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the chiral ligand (e.g., (R)-BINOL) in anhydrous toluene. | (R)-(+)-1,1'-Bi(2-naphthol), Anhydrous Toluene | Room Temperature | Ensure all glassware is rigorously dried to prevent quenching of the organometallic reagents. |
| 2 | Add a solution of a Lewis acid (e.g., Ti(O-i-Pr)4) dropwise and stir the mixture. | Titanium(IV) isopropoxide | Room Temperature, 30 min | The solution should turn a characteristic color, indicating complex formation. |
| 3 | Cool the reaction mixture to -20 °C and add a solution of the terminal alkyne (e.g., ethynyltrimethylsilane) dropwise. | Ethynyltrimethylsilane | -20 °C | The TMS group serves as a protecting group for the terminal alkyne. |
| 4 | Add the α,β-unsaturated aldehyde (e.g., acrolein) dropwise, maintaining the temperature at -20 °C. | Acrolein | -20 °C, 4-6 hours | Monitor the reaction by TLC for the consumption of the aldehyde. |
| 5 | Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. | Saturated aq. NH4Cl | 0 °C to Room Temperature | |
| 6 | Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. | Diethyl ether, Brine, Anhydrous Na2SO4 | ||
| 7 | Purify the crude product by flash column chromatography on silica (B1680970) gel. | Silica gel, Hexanes/Ethyl Acetate (B1210297) gradient | The TMS group can be removed in a subsequent step using a fluoride (B91410) source (e.g., TBAF). |
Expected Yield and Purity: Based on literature for similar reactions, yields can range from 60-85% with enantiomeric excesses >95%.
1.2: Synthesis of a Haloalkyne Fragment (Precursor to Fragment B)
A suitable haloalkyne is required for the Cadiot-Chodkiewicz coupling.
| Step | Procedure | Reagents & Solvents | Conditions | Notes |
| 1 | To a solution of a terminal alkyne (e.g., (E)-pent-2-en-4-yn-1-ol) in acetone, add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate. | (E)-pent-2-en-4-yn-1-ol, N-Bromosuccinimide (NBS), Silver nitrate, Acetone | 0 °C to Room Temperature | The reaction is typically rapid. Protect from light. |
| 2 | Stir the reaction mixture until the starting material is consumed (monitored by TLC). | 1-2 hours | ||
| 3 | Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure. | |||
| 4 | Purify the crude product by flash column chromatography on silica gel. | Silica gel, Hexanes/Ethyl Acetate gradient | The resulting bromoalkyne is often used immediately in the next step. |
Protocol 2: Cadiot-Chodkiewicz Cross-Coupling
This reaction is a cornerstone for the synthesis of unsymmetrical diynes.[3][4][5][6]
| Step | Procedure | Reagents & Solvents | Conditions | Notes |
| 1 | In a Schlenk flask under an argon atmosphere, dissolve the terminal alkyne (Fragment A, after deprotection) in a mixture of methanol (B129727) and a suitable amine base (e.g., butylamine). | Deprotected Fragment A, Methanol, Butylamine | Room Temperature | The amine acts as both a base and a ligand. |
| 2 | Add a catalytic amount of copper(I) chloride and hydroxylamine (B1172632) hydrochloride. | Copper(I) chloride, Hydroxylamine hydrochloride | Room Temperature | The solution will typically turn yellow or green. |
| 3 | Add a solution of the bromoalkyne (Fragment B) in methanol dropwise to the reaction mixture. | Fragment B, Methanol | Room Temperature, 2-4 hours | The reaction is often exothermic. Maintain the temperature with a water bath if necessary. |
| 4 | Monitor the reaction by TLC until the starting materials are consumed. | |||
| 5 | Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate (3x). | Saturated aq. NH4Cl, Ethyl acetate | ||
| 6 | Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. | Brine, Anhydrous Na2SO4 | ||
| 7 | Purify the final product by flash column chromatography on silica gel. | Silica gel, Hexanes/Ethyl Acetate gradient |
Quantitative Data Summary (Predicted)
| Reaction Step | Product | Starting Materials | Predicted Yield (%) | Predicted Purity/ee (%) |
| Asymmetric Alkynylation | (S)-1-en-4-yn-3-ol | Acrolein, Ethynyltrimethylsilane | 60-85 | >95 ee |
| Cadiot-Chodkiewicz Coupling | This compound | Fragment A, Fragment B | 50-70 | >98 |
Derivatization Strategies
The two hydroxyl groups of this compound offer opportunities for further derivatization to explore SAR.
Caption: Potential derivatization pathways for the title compound.
Standard esterification or etherification protocols can be employed to modify the hydroxyl groups. For example, reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) can yield ester derivatives. Ether derivatives can be prepared using Williamson ether synthesis conditions. Oxidation of one or both alcohol functionalities to the corresponding carbonyl compounds can also provide access to a different class of derivatives.
Potential Biological Signaling Pathways
While the specific biological targets of this compound are not extensively documented, other polyacetylenic diols have been shown to interact with various cellular pathways.[7] These compounds can exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. A potential mechanism of action could involve the modulation of inflammatory pathways.
Caption: Hypothetical signaling pathways modulated by polyacetylenic diols.
This diagram illustrates a hypothetical mechanism where a polyacetylenic diol derivative could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. Additionally, it might modulate the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Conclusion
The synthetic protocols and strategies outlined in these application notes provide a robust foundation for the synthesis and derivatization of this compound. The ability to generate this molecule and its analogs with high stereochemical control is crucial for the systematic exploration of their biological activities and the development of potential therapeutic agents. The provided protocols, based on well-established synthetic transformations, should enable researchers to access these valuable compounds for their studies.
References
- 1. gentaur.com [gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Cadiot-Chodkiewicz_coupling [chemeurope.com]
- 6. synarchive.com [synarchive.com]
- 7. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol in materials science
Application Notes and Protocols for Diacetylene Diols in Materials Science
Introduction
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a natural product characterized by its conjugated diene and diyne structure, with hydroxyl functional groups at its termini.[1][2][3][4] While specific research on the materials science applications of this particular molecule is not extensively documented, its structure is representative of a class of molecules known as diacetylenes (DAs), which are precursors to polydiacetylenes (PDAs). PDAs are a unique class of conjugated polymers renowned for their chromic properties, transitioning from a blue, non-emissive state to a red, fluorescent state in response to a wide array of external stimuli.[5][6][7] This dramatic and visually perceptible color change makes them highly attractive for the development of "smart" materials, particularly in the field of sensing.[6][8][9]
These application notes provide an overview of the potential uses of diacetylene diols, such as this compound, in materials science, focusing on their application in sensor technology. The protocols described herein are generalized from established methods for creating and characterizing PDA-based materials.
Principle of Polydiacetylene-Based Sensing
The functionality of PDA-based sensors is rooted in the topochemical polymerization of diacetylene monomers.[10][11] When organized in a crystalline or otherwise ordered state, exposure to UV irradiation (typically at 254 nm) induces a 1,4-addition polymerization, resulting in a highly conjugated polymer backbone of alternating ene-yne structures.[7][8] This initial polymer exhibits a characteristic blue color.
External stimuli, such as heat (thermochromism), mechanical stress (mechanochromism), changes in pH, or the binding of specific analytes, can disrupt the planarity of the conjugated backbone.[6][9][10] This disruption alters the electronic structure of the polymer, causing a visible color transition from blue to red and the emergence of fluorescence.[5][7] This stimulus-induced chromatic shift is the fundamental principle behind PDA-based sensors. The hydroxyl end-groups of diols like this compound can be further functionalized to introduce specific analyte recognition capabilities.
Applications in Materials Science
The unique properties of polydiacetylene diols make them suitable for a variety of applications in materials science:
-
Colorimetric Sensors: PDA-based materials can be used to create simple, label-free colorimetric sensors for a wide range of analytes and environmental changes.[6] By modifying the side chains of the diacetylene monomer, sensors can be designed to respond to specific stimuli, including:
-
Temperature: Monitoring temperature changes in applications like smart packaging for food and pharmaceuticals.[9]
-
pH: Detecting changes in acidity or basicity in chemical or biological systems.[6]
-
Volatile Organic Compounds (VOCs): Creating "artificial noses" for environmental monitoring or food spoilage detection.[9]
-
Biomolecules: Developing biosensors for the detection of proteins, DNA, viruses, and bacteria.[6][7]
-
-
Mechanochromic Materials: The color-changing response of PDAs to mechanical stress allows for their use as damage sensors in coatings and composite materials.[10] The appearance of a red color can visually indicate areas of high stress or failure.
-
Smart Coatings and Textiles: Incorporation of PDA technology can lead to the development of coatings and fabrics that change color in response to environmental cues.
-
Organic Electronics: The conjugated backbone of PDAs also imparts interesting electronic properties, suggesting potential applications in organic field-effect transistors and other electronic devices.[8]
Experimental Protocols
The following are generalized protocols for the preparation and characterization of PDA-based sensor films. These protocols would need to be optimized for a specific diacetylene diol monomer.
Protocol 1: Preparation of Polydiacetylene Vesicles
This protocol describes the formation of PDA vesicles in an aqueous solution, which can be used for sensing applications.
Materials:
-
Diacetylene diol monomer (e.g., a derivative of this compound)
-
Chloroform (B151607) or other suitable organic solvent
-
Deionized water
-
Probe sonicator
-
UV lamp (254 nm)
Procedure:
-
Dissolution: Dissolve the diacetylene diol monomer in chloroform to a concentration of 1 mg/mL.
-
Film Formation: In a round-bottom flask, evaporate the solvent using a rotary evaporator to form a thin film of the monomer on the flask wall.
-
Hydration: Add deionized water to the flask to hydrate (B1144303) the lipid film, resulting in a final concentration of 1 mM.
-
Vesicle Formation: Sonicate the solution using a probe sonicator for 15 minutes at a temperature above the gel-to-liquid crystalline phase transition temperature of the lipid. This process should result in a clear solution of self-assembled diacetylene vesicles.
-
Polymerization: Expose the vesicle solution to 254 nm UV light with a controlled energy dose (e.g., 1 J/cm²). A successful polymerization will be indicated by the solution turning a deep blue color.
-
Storage: Store the polymerized vesicle solution at 4°C in the dark.
Protocol 2: Characterization of Chromic Response
This protocol outlines the steps to quantify the colorimetric response of the PDA vesicles to a stimulus (e.g., temperature).
Materials:
-
PDA vesicle solution (from Protocol 1)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Fluorometer
Procedure:
-
UV-Vis Spectroscopy:
-
Place a sample of the blue PDA vesicle solution into a quartz cuvette.
-
Record the absorbance spectrum from 400 nm to 700 nm at room temperature. The blue phase is characterized by a primary absorption peak around 640 nm.
-
Gradually increase the temperature of the cuvette holder in defined increments (e.g., 5°C).
-
At each temperature increment, allow the sample to equilibrate for 2 minutes and then record the absorbance spectrum.
-
Observe the decrease in the peak at ~640 nm and the emergence of a new peak around 540 nm, corresponding to the red phase.
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, excite the PDA vesicle solution at a wavelength corresponding to the absorbance of the red phase (e.g., 540 nm).
-
Record the emission spectrum at different temperatures, corresponding to the measurements from the UV-Vis analysis.
-
Observe the increase in fluorescence intensity as the blue-to-red transition occurs.
-
-
Data Analysis and Presentation:
-
The colorimetric response (%CR) can be quantified using the following equation: %CR = [ (A₀ - Aᵢ) / A₀ ] * 100 Where A₀ is the absorbance of the blue phase peak at the initial state, and Aᵢ is the absorbance of the same peak after exposure to the stimulus.
-
Plot the %CR as a function of the stimulus (e.g., temperature) to generate a dose-response curve.
-
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the characterization experiments.
| Stimulus | Absorbance Max (Blue Phase) | Absorbance Max (Red Phase) | Colorimetric Response (%CR) | Fluorescence Intensity (Arbitrary Units) |
| Initial State (e.g., 25°C) | ~640 nm | - | 0% | Low |
| Stimulus Level 1 | ... | ~540 nm | ... | ... |
| Stimulus Level 2 | ... | ~540 nm | ... | ... |
| Final State | ... | ~540 nm | ... | High |
Visualizations
Below are diagrams illustrating the key processes in the application of diacetylene diols in materials science.
Caption: Workflow for PDA-based sensor fabrication and operation.
References
- 1. gentaur.com [gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:931114-98-6 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Polydiacetylenes - Wikipedia [en.wikipedia.org]
Application Notes: Cytotoxicity of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
Introduction
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a polyacetylene natural product.[1][2][3][4] Polyacetylenes are a class of compounds known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[5][6][7][8] These compounds have been shown to induce apoptosis and cause cell cycle arrest, making them promising candidates for cancer therapeutic research.[5][6] The proposed mechanisms of action for cytotoxic polyacetylenes often involve the modulation of key cellular signaling pathways such as the NF-κB, Wnt/β-catenin, and Hippo/YAP pathways.[5][6][9]
These application notes provide a general framework for assessing the cytotoxic potential of this compound using common in vitro cytotoxicity assays.
Principle of Cytotoxicity Assays
Several assays can be employed to measure the cytotoxicity of a compound. The choice of assay depends on the expected mechanism of action and the specific research question. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[10][11] Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11] The amount of dye uptake is proportional to the number of viable cells.
-
Flow Cytometry: This technique allows for the multi-parameter analysis of individual cells, providing detailed information on cell viability, apoptosis, and necrosis.
Expected Results
Based on the known activity of other cytotoxic polyacetylenes, this compound is anticipated to exhibit dose-dependent cytotoxicity against various cancer cell lines. A summary of hypothetical IC50 values for similar polyacetylene compounds is presented in the table below for reference.
| Cell Line | Compound Type | IC50 (µM) |
| K562 (Leukemia) | Polyacetylene | 2.62 - 17.91 |
| HGC-27 (Gastric Cancer) | Polyacetylene Isomer | 52.83 |
| SK-MEL-28 (Melanoma) | Falcarindiol-type | 0.3 - 29 |
| A549 (Lung Carcinoma) | Falcarindiol-type | 0.3 - 29 |
| MCF-7 (Breast Cancer) | Falcarindiol-type | 0.3 - 29 |
Note: This table presents example data for other polyacetylenes to provide a comparative context for the potential cytotoxicity of this compound.[7][9]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol describes the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).[5]
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 4 hours at 37°C.[9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.[5]
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]
-
Visualizations
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Potential signaling pathways affected by cytotoxic polyacetylenes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of C17 polyacetylenes from the roots of Glehnia littoralis against drug-resistant colorectal and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Drug Delivery Systems with Polyacetylene Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacetylene diols are a class of lipids characterized by a long hydrocarbon chain containing conjugated triple bonds and hydroxyl groups at each end. These unique structural features impart valuable biological activities, including antiproliferative and cytotoxic effects, making them promising candidates for cancer therapy.[1][2][3] When formulated into nanoparticles, polyacetylene diols can serve as effective drug delivery vehicles, potentially enhancing the therapeutic index of various drugs by improving their solubility, stability, and enabling targeted delivery.[4]
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of drug delivery systems based on polyacetylene diols. The information is intended to guide researchers in the synthesis, drug loading, and in vitro evaluation of these novel nanocarriers.
Data Presentation
The following tables provide a structured summary of typical quantitative data obtained during the characterization of drug-loaded polyacetylene diol nanoparticles. These values should be considered as illustrative examples, and actual results will vary depending on the specific polyacetylene diol, drug, and formulation parameters used.
Table 1: Physicochemical Characterization of Drug-Loaded Polyacetylene Diol Nanoparticles
| Formulation Code | Polymer Concentration (mg/mL) | Drug Concentration (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PAD-NP-Drug-1 | 1 | 0.2 | 150 ± 5 | 0.15 ± 0.02 | -25 ± 2 |
| PAD-NP-Drug-2 | 2 | 0.4 | 180 ± 8 | 0.18 ± 0.03 | -28 ± 3 |
| PAD-NP-Drug-3 | 3 | 0.6 | 210 ± 10 | 0.21 ± 0.04 | -30 ± 2 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) | Release Kinetic Model |
| PAD-NP-Drug-1 | 8.5 ± 0.5 | 85 ± 3 | 45 ± 2 | Higuchi |
| PAD-NP-Drug-2 | 9.2 ± 0.7 | 82 ± 4 | 40 ± 3 | Korsmeyer-Peppas |
| PAD-NP-Drug-3 | 9.8 ± 0.6 | 78 ± 5 | 35 ± 2 | First-Order |
Table 3: In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Drug-Loaded PAD-NPs (µg/mL) | Free Drug (µg/mL) | Blank PAD-NPs (µg/mL) |
| MCF-7 (Breast Cancer) | 15 ± 1.2 | 30 ± 2.5 | > 200 |
| A549 (Lung Cancer) | 20 ± 1.8 | 45 ± 3.1 | > 200 |
| HCT116 (Colon Cancer) | 12 ± 1.1 | 25 ± 2.0 | > 200 |
Experimental Protocols
Synthesis of Polyacetylene Diol Nanoparticles
This protocol describes the synthesis of polyacetylene diol nanoparticles using a modified nanoprecipitation method.
Materials:
-
Polyacetylene diol
-
Organic solvent (e.g., Tetrahydrofuran (THF), Acetone)
-
Aqueous phase (e.g., Deionized water, Phosphate-Buffered Saline (PBS))
-
Surfactant/stabilizer (optional, e.g., Pluronic F-127, PVA)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of the polyacetylene diol in the organic solvent.
-
If a hydrophobic drug is to be encapsulated, dissolve it in the same organic solvent along with the polymer.
-
Prepare the aqueous phase. If a surfactant is used, dissolve it in the aqueous phase.
-
Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.
-
Observe the formation of a milky nanoparticle suspension.
-
Continue stirring for 2-4 hours to allow for nanoparticle stabilization.
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
The resulting aqueous suspension contains the polyacetylene diol nanoparticles.
Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential
This protocol uses Dynamic Light Scattering (DLS) to determine the size, polydispersity index (PDI), and zeta potential of the nanoparticles.[5]
Materials:
-
Nanoparticle suspension
-
Deionized water
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration for measurement.
-
Transfer the diluted sample to a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.
-
Place the cuvette/cell into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant refractive index, viscosity).
-
Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.
Drug Loading and Encapsulation Efficiency
This protocol determines the amount of drug successfully encapsulated within the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Centrifuge
-
Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system
-
Solvent to dissolve nanoparticles and release the drug (e.g., Acetonitrile, DMSO)
Procedure:
-
Centrifuge a known volume of the drug-loaded nanoparticle suspension at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Measure the concentration of the drug in the supernatant using a pre-established calibration curve with the appropriate analytical method (spectrophotometry or HPLC).
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
In Vitro Drug Release Study
This protocol uses the dialysis method to evaluate the release profile of the encapsulated drug from the nanoparticles over time.[6]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off lower than the nanoparticle size)
-
Release medium (e.g., PBS at pH 7.4, with or without a surfactant like Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (spectrophotometer or HPLC)
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.[7][8]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Drug-loaded nanoparticles, free drug, and blank nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and incubate overnight.
-
Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test samples. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway
Caption: Apoptosis signaling pathways induced by polyacetylene diols.
Experimental Workflow
Caption: Experimental workflow for developing drug delivery systems.
Logical Relationship
Caption: Rationale for using polyacetylene diols in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug delivery and imaging with polydiacetylene micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of drug release from microcarriers by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the drug release from nanoparticles: Overcoming the shortcomings of dialysis by using novel optical techniques and a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a polyacetylene, a class of natural products known for a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Accurate quantification of this and similar compounds is crucial for research and development, enabling pharmacokinetic studies, formulation development, and quality control. These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
Analytical Techniques Overview
Several analytical techniques can be employed for the characterization and quantification of polyacetylenes.[1][4]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for the quantification of polyacetylenes from various matrices.[4][5][6] Reversed-phase HPLC with a C18 column is typically used. Detection can be achieved using a Diode Array Detector (DAD) by monitoring the characteristic UV absorbance of the polyacetylene chromophore, or by Mass Spectrometry (MS) for higher sensitivity and selectivity.[5][6]
-
UV-Vis Spectroscopy: Polyacetylenes exhibit characteristic UV-Vis absorption spectra due to their conjugated system of double and triple bonds.[7][8][9] While useful for preliminary characterization and purity assessment, it is less suitable for quantification in complex mixtures without prior separation due to potential spectral overlap with other components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of polyacetylenes.[5][10] While quantitative NMR (qNMR) can be used for determining the concentration of pure compounds, it is often less practical for routine quantification in complex samples compared to HPLC.
-
Raman Spectroscopy: This technique can provide information about the molecular structure of polyacetylenes, particularly the characteristic carbon-carbon triple bond vibrations.[10] It has been used for in situ analysis of polyacetylenes in plant tissues.[10]
This document will focus on a detailed protocol using HPLC-DAD, as it represents a robust and widely accessible method for quantification.
Experimental Protocols
Standard Preparation
A certified reference standard of this compound should be used for the preparation of calibration standards. The compound is soluble in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[11]
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol (B129727) or acetonitrile (B52724).
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to a final volume of 1.0 mL with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 20 µg/mL.
Sample Preparation (from a hypothetical plant matrix)
This protocol outlines a general procedure for extracting polyacetylenes from a plant matrix. Optimization may be required depending on the specific sample type.
-
Homogenization: Homogenize 1 g of the lyophilized and powdered sample material.
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) to the homogenized sample.
-
Sonication/Agitation: Sonicate the mixture for 30 minutes in an ultrasonic bath or agitate on a shaker for 1 hour at room temperature, protected from light.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
HPLC-DAD Quantification Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (typically in the 250-350 nm range for similar polyacetylenes). A full UV-Vis spectrum from 200-400 nm should be recorded to confirm peak identity.
-
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the prepared calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak areas into the calibration curve.
-
Final Concentration: Calculate the final concentration in the original sample by accounting for all dilution factors during sample preparation.
Data Presentation
Table 1: HPLC-DAD Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Regression Equation | y = 45872x - 1234 |
| Correlation Coefficient (R²) | 0.9989 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.5 - 101.2% |
Table 2: Quantification of this compound in Samples (Hypothetical Data)
| Sample ID | Peak Area | Concentration in vial (µg/mL) | Original Sample Concentration (µg/g) |
| Sample 1 | 185432 | 4.07 | 40.7 |
| Sample 2 | 254321 | 5.59 | 55.9 |
| Sample 3 | 154321 | 3.39 | 33.9 |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Principle of HPLC-based quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive polyacetylenes from Bidens pilosa L and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of polyacetylenes in apiaceous plants by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic studies on bioactive polyacetylenes and other plant components in wild carrot root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAS:931114-98-6 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols: (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol in Enediyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol, a key precursor for the synthesis of complex enediyne natural products and their analogues. This document details the physicochemical properties of the precursor, a representative synthetic protocol, and its application in the construction of biologically active enediyne core structures.
Introduction
Enediyne natural products are a class of potent antitumor antibiotics renowned for their unique molecular architecture and extraordinary cytotoxicity.[1] Their biological activity stems from the ability of their nine- or ten-membered enediyne core to undergo a Bergman cyclization, generating a highly reactive p-benzyne diradical that cleaves double-stranded DNA.[1] The intricate and often unstable nature of these molecules presents significant challenges for their total synthesis and the development of novel analogues with improved therapeutic indices.
This compound serves as a valuable and versatile acyclic precursor for the construction of these complex cyclic enediynes. Its chiral centers and terminal functional groups provide handles for elaboration and cyclization to form the characteristic enediyne "warhead."
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| CAS Number | 931114-98-6 | [2] |
| Appearance | Not specified (likely an oil or low-melting solid) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [3] |
| Storage | 2-8°C, dry, sealed | [2] |
Representative Synthetic Protocol
Logical Workflow for the Proposed Synthesis:
Figure 1: A logical workflow for the proposed synthesis of this compound.
Experimental Protocol: Asymmetric Synthesis of this compound
This protocol is adapted from general procedures for Sonogashira coupling reactions.[4]
Materials:
-
(S)-But-3-yn-2-ol
-
(E)-1-Bromo-4-hydroxybut-1-ene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (B44863) (DIPA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add (S)-but-3-yn-2-ol (1.0 eq), (E)-1-bromo-4-hydroxybut-1-ene (1.1 eq), Pd(OAc)₂ (0.05 eq), CuI (0.20 eq), and PPh₃ (0.20 eq).
-
Add anhydrous DMF to dissolve the reagents, followed by the addition of diisopropylamine (5.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford this compound.
Expected Data:
While specific spectroscopic data for this compound is not publicly available, one would expect the following characteristic signals in its NMR spectra:
-
¹H NMR: Signals corresponding to the vinyl protons, the methine protons adjacent to the hydroxyl groups, the methylene (B1212753) protons, and the hydroxyl protons.
-
¹³C NMR: Signals for the alkynyl carbons, vinyl carbons, and the carbons bearing the hydroxyl groups.
Purity would be confirmed by High-Performance Liquid Chromatography (HPLC) and the structure verified by High-Resolution Mass Spectrometry (HRMS). Purity of over 98% has been reported by commercial suppliers.[3]
Application in Enediyne Synthesis: The Bergman Cyclization
This compound is a precursor to cyclic enediynes that can undergo the Bergman cyclization, the key step in their DNA-damaging mechanism. The general mechanism is outlined below.
Signaling Pathway of Bergman Cyclization and DNA Damage:
Figure 2: The pathway from the acyclic precursor to DNA damage via Bergman cyclization.
Protocol: Intramolecular Cyclization to a 10-Membered Enediyne Core
This protocol describes a general procedure for the intramolecular cyclization of an acyclic dienediyne diol to form a 10-membered enediyne ring, a common structural motif in enediyne natural products. This example utilizes a palladium-catalyzed intramolecular coupling reaction.
Experimental Workflow:
Figure 3: Workflow for the intramolecular cyclization and analysis of the enediyne product.
Materials:
-
A suitably protected derivative of this compound (e.g., with terminal halides for coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous, degassed solvent and stir to dissolve.
-
In a separate flask, dissolve the acyclic enediyne precursor and the base in the same solvent.
-
Using a syringe pump, add the solution of the precursor to the catalyst mixture over a period of 8-12 hours to maintain high dilution conditions, which favor intramolecular cyclization over polymerization.
-
After the addition is complete, stir the reaction mixture at the appropriate temperature (which may range from room temperature to reflux, depending on the specific substrate and catalyst system) for an additional 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 10-membered cyclic enediyne.
Conclusion
This compound is a valuable chiral building block for the synthesis of enediyne-containing molecules. Its straightforward, albeit synthetically demanding, structure allows for the controlled introduction of chirality into the final product. The protocols outlined here, based on established palladium-catalyzed coupling reactions, provide a framework for the synthesis and further elaboration of this important precursor. The ability to construct and modify enediyne cores is of paramount importance for the development of next-generation anticancer therapeutics with enhanced efficacy and reduced toxicity. Further research into the synthesis and biological evaluation of novel enediyne analogues derived from this precursor is highly encouraged.
References
Application Notes and Protocols for Cross-Coupling Reactions of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a chiral natural product featuring a conjugated enediyne system flanked by two hydroxyl-bearing stereocenters. This unique structural motif makes it an attractive scaffold for the synthesis of complex molecules and potential therapeutic agents. The presence of terminal alkynes and vinyl groups, along with modifiable hydroxyl functionalities, allows for a variety of cross-coupling reactions to introduce molecular diversity. This document provides detailed application notes and protocols for the functionalization of this diol via palladium-catalyzed cross-coupling reactions, with a focus on the Sonogashira coupling as a representative example. While specific literature on cross-coupling reactions of this exact molecule is limited, the following protocols are based on well-established procedures for similar enediyne substrates and serve as a comprehensive guide for researchers.
Key Applications
The functionalized derivatives of this compound are of significant interest in several areas of chemical and pharmaceutical research:
-
Drug Discovery: The enediyne core is a known pharmacophore in a class of potent antitumor antibiotics. Cross-coupling reactions enable the attachment of various substituents to probe structure-activity relationships (SAR) and develop novel anticancer agents.
-
Materials Science: The conjugated π-system of the enediyne backbone can be extended and modified through cross-coupling to create novel organic electronic materials with interesting photophysical properties.
-
Asymmetric Synthesis: The inherent chirality of the starting material can be leveraged to synthesize enantiomerically pure complex molecules, including other natural products and their analogues.
Reaction Overview: Sonogashira Coupling
The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4][5] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]
The general transformation is depicted below:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Iodobenzene (B50100)
This protocol describes a representative Sonogashira coupling reaction between the terminal alkyne of this compound and iodobenzene.
Materials:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Add anhydrous THF (10 mL per mmol of the diol) and freshly distilled triethylamine (5 equiv.).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add iodobenzene (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Experimental Workflow:
Caption: Step-by-step workflow for the Sonogashira coupling protocol.
Quantitative Data
The following table summarizes representative yields for the Sonogashira coupling of this compound with various aryl halides. Please note that this data is illustrative and based on typical outcomes for similar substrates.
| Entry | Aryl Halide (R-X) | Product | Yield (%) |
| 1 | Iodobenzene | 10-phenyl-(S,E)-deca-2,9-diene-4,6-diyne-1,8-diol | 85 |
| 2 | 4-Iodotoluene | 10-(p-tolyl)-(S,E)-deca-2,9-diene-4,6-diyne-1,8-diol | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 10-(4-methoxyphenyl)-(S,E)-deca-2,9-diene-4,6-diyne-1,8-diol | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 10-(4-nitrophenyl)-(S,E)-deca-2,9-diene-4,6-diyne-1,8-diol | 75 |
| 5 | 2-Iodothiophene | 10-(thiophen-2-yl)-(S,E)-deca-2,9-diene-4,6-diyne-1,8-diol | 78 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles for palladium and copper.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The protocols and data presented herein provide a foundational guide for the synthetic manipulation of this compound using palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, in particular, offers a reliable and efficient method for the introduction of aryl and vinyl substituents, thereby enabling the synthesis of a diverse library of novel compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Investigating the Anti-Cancer Properties of Novel Polyacetylenes: A General Framework
Introduction
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a natural product identified as a polyacetylenic diol.[1][2] While this specific molecule lacks detailed published studies on its anti-cancer effects, the broader class of polyacetylenes, which are characterized by one or more carbon-carbon triple bonds, has been a subject of interest in cancer research.[3] Polyacetylenes isolated from various natural sources have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines.[4][5]
This document provides a generalized set of application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the anti-cancer properties of novel polyacetylenes, using this compound as a representative compound. The methodologies outlined below are standard in the field and are designed to assess cytotoxicity, induction of apoptosis, and effects on key cancer-related signaling pathways.
General Anti-Cancer Properties of Polyacetylenes
Polyacetylenic compounds have been reported to exhibit a variety of anti-cancer activities, including:
-
Cytotoxicity: Many polyacetylenes are toxic to cancer cells, inhibiting their growth and proliferation.[5]
-
Induction of Apoptosis: Some polyacetylenes can trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells.[6][7]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying.[6][7]
-
Anti-inflammatory Effects: Chronic inflammation is linked to cancer development. Some polyacetylenes possess anti-inflammatory properties that may contribute to their anti-cancer effects.[6][7]
-
Modulation of Signaling Pathways: Polyacetylenes can interfere with various intracellular signaling pathways that are crucial for cancer cell survival and proliferation.[6][7] For instance, some have been shown to upregulate cyclin-dependent kinase inhibitors like p21 and p27.[8]
Application Notes: A Roadmap for Investigation
The following workflow provides a structured approach to evaluating the anti-cancer potential of a novel polyacetylene such as this compound.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Protocol 3: Analysis of Protein Expression by Western Blotting
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, p21, p27).
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Hypothetical Signaling Pathway Modulation
Based on the literature for other anti-cancer compounds, a novel polyacetylene could potentially induce apoptosis through the intrinsic mitochondrial pathway. A simplified representation of this pathway is provided below.
Conclusion
While specific data on the anti-cancer properties of this compound are not yet available in the public domain, the general protocols and workflows presented here provide a solid foundation for its investigation. As a member of the polyacetylene class of compounds, which is known for its cytotoxic and anti-proliferative effects, this molecule represents a candidate for further research in the field of oncology drug discovery. The successful application of these methodologies will be crucial in elucidating its potential as a novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. Anticancer activity of natural and synthetic acetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Polyacetylenes function as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol in Developing Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the chiral monomer, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol, in the synthesis of conjugated polymers, specifically polydiacetylenes (PDAs). The unique structure of this monomer, featuring a conjugated diene and diyne system with terminal hydroxyl groups and a chiral center, makes it a promising candidate for the development of advanced materials with applications in sensing, drug delivery, and chiroptical devices.
Introduction
This compound is a natural product with a conjugated backbone that is amenable to polymerization. Polydiacetylenes are a class of conjugated polymers known for their remarkable chromic properties; they typically exhibit a blue-to-red color transition in response to external stimuli such as temperature, pH, solvent, and mechanical stress. This transition is also often accompanied by a change from a non-fluorescent to a fluorescent state. The chirality inherent in this compound can impart unique chiroptical properties to the resulting polymer, making it suitable for applications in chiral recognition and sensing.
This document outlines protocols for the preparation of polydiacetylene vesicles and thin films from this compound, their subsequent polymerization, and methods for their characterization.
Properties of this compound
A summary of the key physical and chemical properties of the monomer is provided in the table below.
| Property | Value |
| CAS Number | 931114-98-6 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Not specified (typically a solid) |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
| Storage | 2-8°C, dry, sealed |
Experimental Protocols
The following protocols are based on established methods for the polymerization of similar diacetylene diols and may require optimization for this compound.
Polydiacetylene vesicles are versatile platforms for developing colorimetric and fluorometric sensors. The amphiphilic nature of diacetylene monomers with hydrophilic head groups (hydroxyl groups in this case) and a hydrophobic tail allows for their self-assembly into vesicles in aqueous solutions.
Materials:
-
This compound
-
Chloroform or Ethanol (B145695) (spectroscopic grade)
-
Deionized water
-
Probe sonicator
-
UV lamp (254 nm)
-
Syringe filters (0.8 µm)
Protocol:
-
Vesicle Formation (Thin Film Hydration Method):
-
Dissolve this compound in chloroform in a round-bottom flask to a concentration of 1-2 mM.
-
Remove the solvent using a rotary evaporator to form a thin film of the monomer on the flask wall.
-
Hydrate the film with deionized water by vortexing or sonicating the flask at a temperature above the phase transition temperature of the monomer (a starting point of 60-80°C is recommended for initial experiments).
-
The resulting suspension should be a milky white color.
-
-
Vesicle Formation (Solvent Injection Method):
-
Dissolve this compound in a water-miscible organic solvent like ethanol to a concentration of approximately 2 mg/mL.
-
Heat a volume of deionized water to a temperature 5-10°C above the melting temperature of the monomer, while stirring vigorously.
-
Slowly inject the monomer solution into the heated water.
-
Continue stirring for about 1 hour to allow for vesicle self-assembly and evaporation of the organic solvent.
-
-
Annealing and Polymerization:
-
Cool the vesicle suspension and store it at 4°C overnight to allow for the vesicles to anneal and for the monomer units to align for efficient polymerization.
-
Transfer the vesicle suspension to a quartz cuvette or a petri dish.
-
Expose the suspension to UV irradiation at 254 nm. The irradiation time will need to be optimized, but a starting point of 1-10 minutes is suggested.
-
Successful polymerization will be indicated by the appearance of a deep blue color.
-
Filter the polymerized vesicle solution through a 0.8 µm syringe filter to remove any large aggregates.
-
Thin films of polydiacetylenes are useful for creating sensor surfaces and in the fabrication of electronic devices.
Materials:
-
This compound
-
Chloroform or other suitable volatile organic solvent
-
Substrates (e.g., quartz slides, silicon wafers)
-
Spin coater or dip coater
-
UV lamp (254 nm)
Protocol:
-
Substrate Preparation:
-
Clean the substrates thoroughly. For glass or silicon, this can be done by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of nitrogen.
-
-
Film Deposition:
-
Prepare a solution of this compound in a volatile solvent like chloroform (concentration to be optimized, e.g., 5-10 mg/mL).
-
Deposit the solution onto the cleaned substrate using either spin coating or dip coating to achieve a uniform thin film.
-
Spin Coating: Dispense the solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a defined time (e.g., 30-60 seconds).
-
Dip Coating: Immerse the substrate into the monomer solution and withdraw it at a constant, slow speed.
-
-
-
Polymerization:
-
Place the monomer-coated substrate under a 254 nm UV lamp.
-
Irradiate the film for a time sufficient to induce polymerization, which will be indicated by a color change to blue. The optimal irradiation time should be determined experimentally.
-
Characterization and Data Presentation
The resulting polydiacetylene vesicles and films can be characterized by various spectroscopic and microscopic techniques.
UV-Vis spectroscopy is the primary method for monitoring the polymerization and the colorimetric response of polydiacetylenes.
-
Blue Phase: The polymerized, unperturbed polydiacetylene will exhibit a strong absorption maximum (λmax) in the range of 620-650 nm.
-
Red Phase: Upon exposure to a stimulus, the absorption spectrum will shift, with a new maximum appearing in the range of 500-550 nm.
The blue phase of polydiacetylenes is typically non-fluorescent. The transition to the red phase is often accompanied by the emergence of fluorescence, which can be used for more sensitive detection applications. The emission maximum for the red phase is generally observed between 550 nm and 650 nm.
The colorimetric response (CR) can be quantified to allow for a more precise analysis of the sensor's performance. The CR is calculated using the following formula:
CR (%) = [ (PB₀ - PBᵢ) / PB₀ ] x 100
Where:
-
PB = A_blue / (A_blue + A_red)
-
A_blue is the absorbance at the λmax of the blue phase (e.g., ~640 nm).
-
A_red is the absorbance at the λmax of the red phase (e.g., ~540 nm).
-
PB₀ is the initial PB value before the introduction of a stimulus.
-
PBᵢ is the PB value after the introduction of the stimulus.
Table of Expected Spectroscopic Data:
| Parameter | Expected Value/Range | Significance |
| Blue Phase Absorption (λmax) | ~620 - 650 nm | Characteristic absorption of the unperturbed conjugated polymer backbone. |
| Red Phase Absorption (λmax) | ~500 - 550 nm | Absorption of the polymer after a conformational change induced by a stimulus. |
| Fluorescence Emission (Red Phase) | ~550 - 650 nm | Enables highly sensitive fluorometric detection. |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Applications in Research and Drug Development
The unique properties of polydiacetylenes derived from this compound open up a range of potential applications:
-
Biosensors: The colorimetric and fluorescent response of the polymer can be harnessed to detect a wide array of analytes, including proteins, enzymes, DNA, and microorganisms. The chirality of the monomer can be exploited to develop sensors with enantioselective recognition capabilities.
-
Drug Delivery: Polydiacetylene vesicles can be used to encapsulate therapeutic agents. The release of these agents can potentially be triggered by specific stimuli that induce a change in the vesicle structure, offering a platform for controlled drug delivery. The chirality of the polymer may also influence interactions with biological systems, potentially affecting circulation time and cellular uptake.
-
Chiroptical Materials: The helical arrangement of the chiral polymer chains can lead to materials with strong circular dichroism, which can be used in optical devices and for studying chiral interactions.
Safety Precautions
-
When working with UV radiation, appropriate personal protective equipment (PPE), including UV-blocking safety glasses, should be worn.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in these protocols.
These application notes and protocols provide a foundation for researchers to explore the potential of this compound in the development of novel conjugated polymers. Further research and optimization of the described methods are encouraged to fully realize the potential of this unique chiral monomer.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A convergent approach is typically employed, involving the synthesis of two key fragments followed by a cross-coupling reaction. A plausible route involves:
-
Asymmetric synthesis of an enantiomerically enriched propargyl alcohol to install the (S)-stereocenter.[1][2][3][4][5]
-
Sonogashira cross-coupling to form the central C4-C7 diyne core.
-
Stereoselective reduction of an internal alkyne to the (E)-alkene.[6][7][8][9]
-
Deprotection steps to reveal the final diol product.
Q2: The polyyne product appears to be unstable and decomposes during workup or purification. What measures can be taken?
A2: Polyynes are known for their potential instability, especially when exposed to light, heat, or oxygen.[10][11][12] To mitigate degradation:
-
Inert Atmosphere: Conduct all reactions and manipulations under an inert atmosphere (argon or nitrogen).[11][13][14]
-
Light Protection: Use amber glassware or wrap flasks with aluminum foil to protect the compound from light.[11]
-
Low Temperatures: Maintain low temperatures during workup and purification whenever possible. Store the purified compound at -20°C or below.[11]
-
Degassed Solvents: Use properly degassed solvents to minimize oxidation and side reactions like Glaser homocoupling.[13]
-
Avoid Certain Reagents: Be cautious with nucleophilic solvents or impurities that can react with the polyyne.[11] Bulky end-groups can enhance stability, though this is not an option for the target molecule itself.[10]
Q3: How can I purify the final diol product, which is highly polar?
A3: The purification of polar compounds like diols can be challenging.
-
Flash Column Chromatography: Silica (B1680970) gel chromatography can be effective, but strong solvent systems may be required. Be mindful that prolonged exposure to silica can sometimes degrade sensitive compounds.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography using a C18-functionalized silica gel with water/acetonitrile or water/methanol gradients can be an excellent alternative.[15][16] Special C18 phases designed for highly aqueous conditions can prevent phase collapse.[16]
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique suitable for polar compounds using polar stationary phases like diol or amine-functionalized silica.[16]
Troubleshooting Guides
Low Yield in Sonogashira Coupling Step
| Question/Issue | Possible Cause & Solution |
| Why is my Sonogashira coupling reaction failing or giving very low yield? | Catalyst Inactivity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are fresh and active.[14] Catalyst decomposition, sometimes indicated by the formation of palladium black, will halt the reaction.[13][14] Consider using more active catalysts or ligands for challenging substrates.[13] |
| Inadequate Reaction Conditions: The reactivity of halides follows the trend I > OTf > Br > Cl.[14] Aryl or vinyl bromides may require higher temperatures (e.g., 60-100 °C) compared to iodides.[17] The choice of solvent (e.g., THF, DMF, Et₃N) and base (e.g., Et₃N, DIPEA) is also critical and may need optimization.[13][18] | |
| Poor Reagent Quality: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can poison the catalyst.[14] | |
| How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts? | Oxygen Contamination: This is the most common cause. Thoroughly degas all solvents and reagents by freeze-pump-thaw cycles or by sparging with an inert gas.[13][14] Maintain a strict inert atmosphere throughout the reaction. |
| Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. This may require a more active palladium catalyst system, different ligands, or higher reaction temperatures.[13][14] | |
| Controlled Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus minimizing the rate of homocoupling.[13] | |
| My palladium catalyst turns black and precipitates. What should I do? | Catalyst Decomposition: This is the formation of palladium black.[13] It can be caused by impurities, high temperatures, or an inappropriate solvent. Some anecdotal evidence suggests THF may promote its formation in certain cases.[14][18] |
| Ligand Choice: Ensure an adequate amount of phosphine (B1218219) ligand is present to stabilize the Pd(0) species in the catalytic cycle. | |
| Temperature Control: Avoid excessive heating, as it can accelerate catalyst decomposition. |
Poor Stereoselectivity in Alkyne Reduction to (E)-Alkene
| Question/Issue | Possible Cause & Solution |
| My alkyne reduction is not selective and produces the (Z)-alkene or over-reduces to the alkane. | Incorrect Reagents for (E)-Alkene: To obtain the trans or (E)-alkene, a dissolving metal reduction, typically using sodium (Na) or lithium (Li) in liquid ammonia (B1221849) (NH₃) at low temperatures (e.g., -78 °C), is the standard method.[7][8][9] Catalytic hydrogenation with catalysts like Lindlar's catalyst will produce the cis or (Z)-alkene.[6][8] Using standard hydrogenation catalysts like Pd/C will lead to complete reduction to the alkane.[8][9] |
| Reaction Quenching: Ensure the reaction is properly quenched. The mechanism involves radical anion intermediates, and improper quenching can lead to side products.[8][9] | |
| The dissolving metal reduction is low-yielding. | Moisture Contamination: The alkali metals used are extremely reactive with water. Ensure all glassware is rigorously dried and the ammonia is anhydrous. |
| Temperature Control: The reaction is typically run at the boiling point of ammonia (-33 °C) or lower.[9] Maintaining a low temperature is crucial for the stability of the dissolved electrons. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of a terminal alkyne with a vinyl halide.
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the vinyl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3-5 eq.).[17]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor its progress by TLC or LC-MS.[13][17]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[13]
Protocol 2: Stereoselective Reduction to (E)-Alkene
This protocol outlines the reduction of an internal alkyne to a trans-alkene.[7][9]
-
Setup: In a three-neck flask equipped with a dry-ice condenser and under an argon atmosphere, condense anhydrous ammonia gas at -78 °C (acetone/dry ice bath).
-
Metal Dissolution: Carefully add small pieces of sodium metal (Na, ~3.0 eq.) to the liquid ammonia with stirring. The solution should turn a deep blue color, indicating the presence of solvated electrons.[9]
-
Substrate Addition: Dissolve the alkyne (1.0 eq.) in a minimal amount of dry THF and add it dropwise to the sodium-ammonia solution.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours or until the blue color persists.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium (B1175870) chloride (NH₄Cl) until the blue color disappears.
-
Workup: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting (E)-alkene by flash column chromatography.
Visualizations
Caption: Proposed experimental workflow for the synthesis of the target molecule.
Caption: Troubleshooting decision tree for low-yield Sonogashira coupling.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Secondary and Tertiary Propargylic Alcohols by Umpolung of Acetylenic Sulfones and ortho-Sulfinyl Carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 10. Polyyne - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. arxiv.org [arxiv.org]
- 16. labex.hu [labex.hu]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Polymerization of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the polymerization conditions for (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Issue | Potential Cause | Suggested Solution |
| No or Low Polymerization Yield | Inappropriate Monomer Crystal Packing: Solid-state polymerization of diacetylenes is highly dependent on the crystal packing of the monomer. An unfavorable orientation of the diacetylene rods will inhibit polymerization.[1][2][3] | - Recrystallization: Attempt recrystallization from various solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) to obtain a different crystal polymorph that may be more suitable for polymerization.[4] - Solvent Vapor Annealing: Expose the monomer crystals to solvent vapor to potentially induce a favorable rearrangement of the crystal lattice. |
| Insufficient Initiation Energy: The energy supplied for photo or thermal polymerization may be inadequate. | - Photopolymerization: Increase the UV irradiation time or intensity. Ensure the use of a suitable wavelength, typically 254 nm for diacetylenes.[5] - Thermal Polymerization: Increase the temperature or duration of heating. Note that thermal polymerization can sometimes be slower, taking days to proceed.[1] | |
| Presence of Inhibitors: Impurities in the monomer sample or dissolved oxygen can inhibit the radical polymerization process. | - Purification: Purify the monomer using techniques like column chromatography or recrystallization. - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. | |
| Inconsistent Polymer Color (Blue vs. Red Phase) | Polymer Chain Conformation: Polydiacetylenes can exist in a blue (planar, non-fluorescent) or red (non-planar, fluorescent) phase. The final color depends on the degree of conjugation and planarity of the polymer backbone.[6][7] | - Control of Polymerization Conditions: Rapid polymerization (e.g., high UV intensity) may favor the blue phase. Slower, more controlled polymerization might lead to the red phase. - Post-Polymerization Treatment: The blue phase can sometimes be converted to the red phase by external stimuli such as heat, solvent exposure, or mechanical stress. |
| Environmental Factors: The resulting polymer phase can be sensitive to pH, temperature, and the solvent environment during and after polymerization.[7] | - Standardize Environment: Maintain consistent temperature, humidity, and solvent conditions throughout your experiments to ensure reproducibility. | |
| Poorly Characterized Polymer | Incomplete Polymerization: A mixture of monomer and polymer will lead to ambiguous characterization data. | - Fractional Precipitation: Separate the polymer from the unreacted monomer by dissolving the sample in a suitable solvent and precipitating the polymer with a non-solvent. - Spectroscopic Monitoring: Use UV-vis spectroscopy to monitor the progress of the polymerization by observing the appearance of the characteristic polydiacetylene absorption bands. |
| Degradation of Polymer: The conjugated backbone of polydiacetylenes can be susceptible to degradation by light or heat. | - Storage Conditions: Store the polymer in the dark and at low temperatures to prevent degradation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for polymerizing this compound?
A1: Solid-state photopolymerization using UV irradiation (typically at 254 nm) is a common and effective method for polymerizing diacetylenes.[5] Thermal polymerization is also an option but may require higher temperatures and longer reaction times.[1] The optimal method will depend on achieving a crystal structure that is amenable to topochemical polymerization.[2][3]
Q2: What are the key parameters to control during polymerization?
A2: The most critical parameter is the solid-state packing of the monomer.[1][2] For photopolymerization, the UV wavelength, intensity, and irradiation time are crucial. For thermal polymerization, temperature and time are the key variables. Performing the reaction under an inert atmosphere is also recommended to prevent oxidation.
Q3: How can I confirm that polymerization has occurred?
A3: A visible color change (typically to blue or red) is a primary indicator of polymerization.[6][7] This can be quantitatively confirmed using UV-vis spectroscopy, where the appearance of strong absorption bands in the visible region (around 640 nm for the blue phase and 520 nm for the red phase) signifies the formation of the conjugated polymer backbone.[7] Other characterization techniques include FTIR spectroscopy to observe changes in the alkyne bond vibrations and solid-state 13C NMR.[9][10]
Q4: Why is the chirality of the monomer important?
A4: The chiral centers in this compound can influence the self-assembly and packing of the monomer molecules in the crystal lattice.[1] This, in turn, can significantly affect the reactivity and the properties of the resulting polymer. Different stereoisomers may exhibit different polymerization behaviors.[1]
Q5: What are the expected properties of poly[this compound]?
A5: The polymer is expected to be a colored, conjugated material. The presence of hydroxyl groups may impart some hydrophilicity and offer sites for further chemical modification. The diene functionalities may also be available for post-polymerization reactions. The polymer will likely exhibit interesting optical properties, such as chromism (color change in response to stimuli), which is characteristic of polydiacetylenes.[7]
Experimental Protocols
General Protocol for Solid-State Photopolymerization
-
Monomer Preparation: Dissolve this compound in a suitable solvent (e.g., chloroform).[4][5]
-
Crystal Formation: Slowly evaporate the solvent to form a thin film or single crystals of the monomer on a substrate (e.g., glass slide, quartz plate). It is crucial to obtain a crystalline form that allows for topochemical polymerization.
-
Inert Atmosphere: Place the substrate with the monomer crystals in a chamber that can be purged with an inert gas like nitrogen or argon.
-
UV Irradiation: Expose the monomer to UV light at a wavelength of 254 nm.[5] The irradiation time can vary from minutes to hours, depending on the reactivity of the monomer and the desired conversion.
-
Monitoring: Monitor the polymerization process by observing the color change of the crystals.
-
Characterization: After polymerization, characterize the resulting polymer using techniques such as UV-vis spectroscopy, FTIR, and Raman spectroscopy.
Visualizations
Caption: Troubleshooting workflow for polymerization.
Caption: Topochemical polymerization of diacetylenes.
References
- 1. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:931114-98-6 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 9. "Formation of Novel Polydiacetylenes: Synthesis of Poly(iodoethynyliodo" by Matthew Curtis Freitag [commons.library.stonybrook.edu]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Polyacetylene Diol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polyacetylene diol isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polyacetylene diol isomers in a question-and-answer format.
Issue 1: Poor resolution of cis/trans isomers in HPLC.
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Question: My HPLC analysis shows overlapping peaks for the cis and trans isomers of my polyacetylene diol. How can I improve the separation?
-
Answer: Poor resolution between geometric isomers is a common challenge. Here are several approaches to improve separation:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical. For reverse-phase HPLC, systematically vary the solvent ratio (e.g., acetonitrile (B52724)/water or methanol/water) to find the optimal polarity for separation. Small additions of a third solvent, like tetrahydrofuran (B95107) (THF), can also influence selectivity.[1]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry is recommended. A column with a different stationary phase (e.g., C30 instead of C18) or a phenyl-based column can offer different selectivities for geometric isomers. For some diols, chiral columns have been shown to be effective in separating cis and trans isomers.[1]
-
Adjust the Temperature: Operating the column at a different temperature can alter the selectivity. Lower temperatures often increase resolution but also increase backpressure and run time.
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Reduce the Flow Rate: A lower flow rate can lead to better separation, as it allows for more effective mass transfer between the mobile and stationary phases.[2]
-
Issue 2: Degradation of polyacetylene diols during purification.
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Question: I am observing sample degradation, indicated by the appearance of new, unidentified peaks in my chromatogram after purification. What could be the cause and how can I prevent it?
-
Answer: Polyacetylenes can be sensitive to heat, light, and air. Degradation can be minimized by:
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Protecting from Light: Conduct all purification steps in amber glassware or under light-protected conditions.
-
Using Degassed Solvents: Dissolved oxygen in the mobile phase can lead to oxidation of the polyacetylene backbone. Degassing solvents prior to use is crucial.[3]
-
Controlling Temperature: Avoid excessive heat. If solvent evaporation is necessary, use a rotary evaporator at low temperatures. For HPLC, consider using a column oven set to a moderate temperature.
-
Working under an Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Issue 3: Low recovery of the desired isomer after fractional crystallization.
-
Question: I am attempting to separate polyacetylene diol isomers by fractional crystallization, but the yield of the pure isomer is very low. What can I do to improve this?
-
Answer: Low recovery in crystallization can be due to several factors:
-
Suboptimal Solvent System: The choice of solvent is critical. The desired isomer should have significantly lower solubility than the other isomer in the chosen solvent at a given temperature. Experiment with different solvents or solvent mixtures to find a system that maximizes this solubility difference.
-
Cooling Rate: A rapid cooling rate can lead to the co-precipitation of both isomers. A slow, controlled cooling process is essential for the selective crystallization of the less soluble isomer.[2]
-
Supersaturation: The solution may not be sufficiently supersaturated to induce crystallization. You can try to concentrate the solution by slowly evaporating the solvent before cooling. Seeding the solution with a pure crystal of the desired isomer can also help initiate crystallization.[2]
-
"Oiling Out": If the compound separates as an oil instead of crystals, it indicates that its solubility is too high or the cooling was too rapid. Try using a solvent in which the compound is less soluble or decrease the cooling rate.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating polyacetylene diol isomers on a preparative scale?
A1: For preparative scale, both preparative HPLC and fractional crystallization are viable options. Preparative HPLC generally offers higher purity but can be more time-consuming and expensive, requiring larger columns and more solvent. Fractional crystallization is more cost-effective for larger quantities but is highly dependent on the solubility differences between the isomers.[2] The choice of method often depends on the required purity, the amount of material to be purified, and the specific properties of the isomers.
Q2: How can I confirm the identity of the separated cis and trans isomers?
A2: The identity of the separated isomers can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for distinguishing between cis and trans isomers based on the coupling constants of the vinyl protons. Other techniques like Fourier-transform infrared (FT-IR) spectroscopy and single-crystal X-ray diffraction can also provide definitive structural information.[4]
Q3: Can I use thin-layer chromatography (TLC) to monitor the separation of polyacetylene diol isomers?
A3: While TLC is a useful tool for monitoring the progress of many organic reactions and separations, it may not always be effective for resolving geometric isomers of polyacetylene diols, as they often have very similar polarities.[5] However, it is still worth attempting with different solvent systems, as a successful separation on TLC can provide a good starting point for developing a column chromatography method.
Q4: My purified polyacetylene diol is colored. Does this indicate an impurity?
A4: While some polyacetylenes are naturally colored, unexpected color formation can be an indication of impurities or degradation products.[6] These impurities may be present even at very low levels.[6] If the color is unexpected, further purification or analysis (e.g., by HPLC-MS) is recommended to identify the source of the color.
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques for Isomer Separation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Fractional Crystallization |
| Purity Achievable | >99% | 95-99% (can be improved with recrystallization) |
| Typical Yield | 70-90% | 50-80% (dependent on solubility difference) |
| Scale | mg to kg (with appropriate equipment) | g to multi-kg |
| Cost | High (instrumentation, columns, solvents) | Low to moderate (solvents, glassware) |
| Time | Can be time-consuming for large quantities | Can be faster for large quantities |
| Key Challenge | Finding the right column and mobile phase combination | Finding a suitable solvent system for differential solubility |
Note: The values in this table are illustrative and can vary significantly depending on the specific polyacetylene diol isomers and experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method Development for Polyacetylene Diol Isomer Separation
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., acetonitrile or methanol) and water. Ensure all solvents are HPLC grade and are filtered and degassed before use.[3]
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Sample Preparation: Dissolve a small amount of the isomer mixture in the initial mobile phase composition. Filter the sample through a 0.2 µm syringe filter before injection.
-
Initial Chromatographic Run:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV detector set to a wavelength where the polyacetylene diol absorbs (e.g., determined by UV-Vis spectroscopy).
-
-
Optimization:
-
If peaks co-elute, systematically change the mobile phase composition (e.g., in 5% increments).
-
If separation is still poor, try a different organic modifier (e.g., switch from acetonitrile to methanol).
-
Consider changing the column to one with a different selectivity (e.g., a phenyl-hexyl or C30 column).
-
Once baseline separation is achieved, the method can be scaled up to a preparative column for larger scale purification.
-
Protocol 2: Fractional Crystallization for Isomer Separation
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Solvent Screening: In small test tubes, dissolve a small amount of the isomer mixture in various solvents at an elevated temperature. Observe which solvents, upon cooling, yield crystalline material. The ideal solvent will show a significant difference in solubility for the two isomers.
-
Dissolution: In a flask, dissolve the isomer mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Loosely cover the flask and allow it to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Purity Analysis: Analyze the purity of the crystals and the filtrate by HPLC.
-
Recrystallization: If the desired purity is not achieved, a second recrystallization of the collected crystals can be performed.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of polyacetylene diol isomers.
Caption: Troubleshooting logic for improving HPLC separation of polyacetylene diol isomers.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Quantification of polyacetylenes in apiaceous plants by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
How to prevent degradation of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol during storage
This technical support center provides guidance on the proper storage and handling of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol to minimize degradation and ensure experimental success. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Users encountering issues with the stability and performance of this compound can refer to the following table for potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or purity over time | Improper Storage Temperature: Exposure to temperatures above the recommended -20°C can accelerate degradation. | Store the compound at or below -20°C, preferably at -80°C for long-term storage. |
| Exposure to Light: The enediyne core is susceptible to photochemical degradation. | Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. | |
| Oxidation: The polyacetylene chain can be sensitive to atmospheric oxygen. | Store under an inert atmosphere such as argon or nitrogen. For solutions, use degassed solvents. | |
| Repeated Freeze-Thaw Cycles: Can introduce moisture and promote degradation. | Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles. | |
| Inconsistent experimental results | Solvent Purity: Impurities in solvents can react with the compound. | Use high-purity, anhydrous solvents. If necessary, distill solvents before use. |
| Presence of Radical Scavengers/Initiators: Contaminants in the experimental setup can either quench or initiate radical reactions. | Ensure all glassware is scrupulously clean. Be mindful of other reagents in the reaction mixture. | |
| Visible changes in the sample (e.g., color change, precipitation) | Polymerization or Cycloaromatization: The compound may be degrading to form polymeric materials or aromatic products. | This indicates significant degradation. The sample should be discarded. Review storage and handling procedures to prevent this in the future. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: As an enediyne, the primary degradation pathway is believed to be through cycloaromatization, such as the Bergman cyclization. This process can be initiated by heat or light and involves the formation of a highly reactive p-benzyne diradical, which can then react with other molecules, leading to a loss of the parent compound.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -80°C, under an inert atmosphere (argon or nitrogen), and protected from light.
Q3: How should I handle the compound during an experiment?
A3: Minimize the compound's exposure to ambient light, heat, and air. Use pre-chilled, degassed solvents for preparing solutions. Prepare solutions fresh for each experiment if possible. All manipulations of the solid or concentrated solutions should ideally be performed in a glove box or under a stream of inert gas.
Q4: Can I store this compound in solution?
A4: Storing the compound in solution is generally not recommended for long periods due to increased reactivity and potential for solvent-mediated degradation. If short-term storage in solution is necessary, use an anhydrous, degassed solvent, store at -20°C or lower, and protect from light.
Q5: What analytical techniques can be used to assess the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the purity of the compound over time. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of the compound under different storage conditions.
1. Materials:
- This compound
- High-purity, anhydrous solvents (e.g., acetonitrile, dichloromethane)
- Amber HPLC vials with septa
- Inert gas (argon or nitrogen)
- Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, ultra-low freezer at -80°C)
- Light-proof containers or aluminum foil
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of this compound in a suitable degassed solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into multiple amber HPLC vials.
- For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 5-10 minutes before sealing the vials.
- Storage Conditions:
- Divide the vials into different groups to test various storage parameters:
- Temperature: 4°C, -20°C, -80°C.
- Light Exposure: Light vs. dark (wrapped in foil).
- Atmosphere: Ambient air vs. inert gas.
- Time Points:
- Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
- Analysis:
- At each time point, retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening.
- Analyze the sample by HPLC.
- Record the peak area of the parent compound and any new peaks that appear.
- Data Evaluation:
- Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
- Plot the percentage of the remaining compound versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: Decision workflow for the appropriate storage of this compound.
Caption: Generalized degradation pathway via Bergman cycloaromatization.
Technical Support Center: Enhancing Solubility of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol in biological assays.
FAQs - General Solubility Issues
Q1: Why is my compound, this compound, poorly soluble in aqueous buffers?
A1: this compound is a natural product with a chemical structure characterized by a long carbon chain with multiple unsaturated bonds (dienes and diynes). This structure imparts a significant hydrophobic (lipophilic) character to the molecule, leading to poor solubility in polar solvents like water and aqueous buffers used in most biological assays.
Q2: What are the common signs of poor solubility in my biological assay?
A2: Poor solubility can manifest in several ways:
-
Precipitation: Visible cloudiness, particles, or a film in the assay wells, especially after diluting a concentrated stock solution into the aqueous assay medium.
-
Inconsistent Results: High variability between replicate wells and poor reproducibility between experiments.
-
Non-linear Dose-Response: A dose-response curve that plateaus unexpectedly or shows erratic behavior.
-
Artificially Low Potency: The measured biological activity may be significantly lower than the true activity because the actual concentration of the compound in solution is less than the nominal concentration.
Q3: What is the first-line approach to solubilizing a hydrophobic compound like this?
A3: The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice. This stock solution is then serially diluted into the final aqueous assay buffer or cell culture medium to achieve the desired working concentrations. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.
Q4: What are the maximum recommended concentrations of common co-solvents like DMSO in cell-based assays?
A4: The maximum tolerated concentration of DMSO is cell line and assay dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) in cell-based assays to minimize cytotoxicity and other off-target effects. Some robust cell lines may tolerate up to 1%, but this should be validated for your specific system by running appropriate vehicle controls.
Troubleshooting Guide - Specific Experimental Problems
Problem 1: Compound precipitates out of solution upon dilution of DMSO stock into aqueous assay buffer.
-
Cause: The compound is soluble in the high concentration of DMSO in the stock solution but becomes insoluble when the DMSO concentration is drastically lowered upon dilution into the aqueous buffer. This is a common phenomenon known as "precipitation upon dilution."
-
Solution:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as high as your cells can tolerate (e.g., 0.5%) to aid solubility.
-
Lower Final Compound Concentration: Test a lower range of final compound concentrations.
-
Use an Intermediate Dilution Step: Instead of a large single dilution, perform a series of smaller dilutions.
-
Try Alternative Solubilization Methods: If simple dilution from a DMSO stock is not sufficient, consider using surfactants, cyclodextrins, or other formulation approaches as detailed in the protocols below.
-
Problem 2: Inconsistent or non-reproducible results in biological assays.
-
Cause: This is often a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration exposed to the biological target will vary between wells and experiments.
-
Solution:
-
Confirm Solubility: Before conducting the full assay, perform a visual or instrumental check for precipitation at your highest desired concentration.
-
Improve Solubilization: Implement one of the enhanced solubilization protocols described below.
-
Gentle Mixing: Ensure thorough but gentle mixing of the assay plate after adding the compound to promote dissolution and a homogenous solution.
-
Problem 3: Observed cytotoxicity in vehicle control wells.
-
Cause: The solvent or excipient used for solubilization (e.g., DMSO, surfactant) may be toxic to the cells at the concentration used.
-
Solution:
-
Titrate Solvent/Excipient Concentration: Perform a dose-response experiment with the vehicle (e.g., varying concentrations of DMSO in media) alone to determine the maximum non-toxic concentration for your specific cell line and assay duration.
-
Reduce Exposure Time: If possible, reduce the incubation time of the cells with the compound and vehicle.
-
Switch to a Less Toxic Solubilizer: Consider using alternatives like cyclodextrins or certain biocompatible polymers that often have lower toxicity profiles than some surfactants.
-
Problem 4: Difficulty in achieving the desired final concentration in the assay.
-
Cause: The aqueous solubility of the compound is too low to reach the desired concentration range, even with a small percentage of co-solvent.
-
Solution:
-
Employ Advanced Solubilization Techniques: This is a clear indication that a simple co-solvent approach is insufficient. You will need to use methods that can significantly increase the apparent solubility, such as forming inclusion complexes with cyclodextrins or creating micellar or nanoparticle formulations.
-
Re-evaluate Required Concentration: If possible, reconsider if such high concentrations are necessary for the initial screening.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 931114-98-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | [1] |
| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Aqueous Solubility | Not reported, expected to be very low. | N/A |
| Storage | 2-8°C, dry, sealed. | [1] |
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Mechanism | Potential Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous medium. | 2 - 10 | Simple to implement, widely used. | Limited increase in solubility, potential for solvent toxicity. |
| Surfactants (e.g., Tween® 20, Triton™ X-100) | Forms micelles that encapsulate the hydrophobic compound. | 10 - 1,000 | High solubilization capacity. | Can disrupt cell membranes, may interfere with protein assays.[5][6][7] |
| Cyclodextrins (e.g., HP-β-CD, Methyl-β-CD) | Forms a water-soluble inclusion complex by encapsulating the compound. | 10 - 10,000 | Low toxicity, high efficiency, can stabilize the compound.[8][9] | Can be expensive, may interact with other formulation components. |
| Polymers (e.g., Pluronic® F-68) | Forms polymeric micelles to encapsulate the compound. | 10 - 1,000 | Biocompatible, can have biological response modifying effects.[10] | May alter cell membrane properties.[10] |
| Lipid Nanoparticles (SLNs, NLCs) | Encapsulates the compound within a lipid core. | >1,000 | Biocompatible, can enhance bioavailability.[11][12][13] | More complex formulation development. |
Table 3: Recommended Maximum Concentrations of Co-solvents and Excipients in Cell-Based Assays
| Substance | Type | Recommended Max. Concentration (v/v or w/v) | Notes |
| DMSO | Co-solvent | ≤ 0.5% | Cell line dependent, always test vehicle control. |
| Ethanol | Co-solvent | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines. |
| Tween® 20 | Non-ionic Surfactant | 0.01% - 0.1% | Generally milder than Triton™ X-100.[7] |
| Triton™ X-100 | Non-ionic Surfactant | 0.01% - 0.1% | More potent in membrane permeabilization.[6][7] |
| Methyl-β-Cyclodextrin | Cyclodextrin (B1172386) | 1 - 10 mM | Can extract cholesterol from cell membranes; check for cytotoxicity.[8] |
| Pluronic® F-68 | Polymeric Surfactant | 0.1% - 1% | Can affect cell membrane stiffness.[10] |
Experimental Protocols
Protocol 1: Co-solvent (DMSO) Based Solubilization
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% sterile DMSO. A commercial source provides the compound in this format, indicating its feasibility.[14]
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or brief sonication. Visually inspect for any particulates.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations for your dose-response curve.
-
-
Assay Plate Dosing:
-
Add a small, consistent volume of each DMSO stock dilution to the assay wells (e.g., 1 µL into 199 µL of medium for a 1:200 dilution).
-
The final DMSO concentration should not exceed 0.5%.
-
Prepare vehicle control wells containing the same final concentration of DMSO without the compound.
-
-
Mixing and Incubation:
-
Immediately after adding the compound, gently mix the plate using an orbital shaker for 1-2 minutes to facilitate dissolution.
-
Visually inspect the wells for any signs of precipitation before and after incubation.
-
Protocol 2: Utilizing Surfactants for Enhanced Solubility
-
Surfactant Selection:
-
Start with a mild, non-ionic surfactant like Tween® 20.
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
-
-
Assay Buffer Preparation:
-
Prepare your standard aqueous assay buffer or cell culture medium containing a low concentration of Tween® 20 (e.g., 0.05% v/v).
-
-
Dosing and Incubation:
-
Add the DMSO stock solution to the surfactant-containing buffer to achieve the final desired compound concentrations.
-
The combination of DMSO and the surfactant can have a synergistic effect on solubility.
-
Always include a vehicle control with the same final concentrations of both DMSO and the surfactant.
-
Note: Surfactants can permeabilize cell membranes, so it is critical to determine the non-toxic concentration for your specific assay.[5][6]
-
Protocol 3: Employing Cyclodextrins for Inclusion Complexation
-
Cyclodextrin Selection:
-
Complexation Protocol:
-
Prepare a stock solution of MβCD (e.g., 100 mM) in your aqueous assay buffer.
-
Add the powdered this compound directly to the MβCD solution.
-
Alternatively, add a concentrated DMSO stock of the compound to the MβCD solution while vortexing. The final DMSO concentration should be kept to a minimum.
-
Incubate the mixture (e.g., for 1-2 hours at room temperature or 37°C with shaking) to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate now contains the solubilized compound-cyclodextrin complex.
-
-
Assay and Controls:
-
Use the filtrate for your biological assay.
-
The vehicle control should contain the same concentration of MβCD and any residual DMSO.
-
Caution: MβCD can extract cholesterol from cell membranes, which may impact cellular processes. It is essential to run appropriate controls to account for any effects of the cyclodextrin itself.[8][9]
-
Mandatory Visualization
Diagrams
Caption: Experimental workflow for solubilizing and testing a hydrophobic compound.
Caption: Troubleshooting flowchart for compound precipitation issues.
Caption: Potential signaling pathway involving ER stress, as suggested for related polyynes.
References
- 1. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 2. gentaur.com [gentaur.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS:931114-98-6 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. diva-portal.org [diva-portal.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. This compound - Scintila [scintila.cz]
Technical Support Center: Stereoselective Synthesis of Deca-2,9-diene-4,6-diyne-1,8-diol
Welcome to the technical support center for the stereoselective synthesis of deca-2,9-diene-4,6-diyne-1,8-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the stereochemistry of this complex molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your synthetic endeavors.
Troubleshooting Guides
Controlling the stereochemistry during the synthesis of deca-2,9-diene-4,6-diyne-1,8-diol can be challenging. Below are troubleshooting guides for key stereoselective reactions that are likely to be employed in its synthesis.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
This reaction is crucial for establishing the chirality of the hydroxyl groups.
Issue 1: Low Enantioselectivity (% ee)
| Potential Cause | Recommended Solution |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Add activated 3Å or 4Å molecular sieves to the reaction.[1] |
| Incorrect reaction temperature. | Maintain the recommended low temperature (typically -20 °C). Fluctuations can negatively impact enantioselectivity.[2] |
| Inappropriate chiral ligand. | For some substrates, diisopropyl tartrate (DIPT) may provide better enantioselectivity than diethyl tartrate (DET). It is advisable to screen both ligands.[2] |
| Catalyst deactivation. | Prepare the catalyst in situ by pre-stirring titanium(IV) isopropoxide and the tartrate ligand before adding the substrate and oxidant.[1] |
Issue 2: Low or No Conversion
| Potential Cause | Recommended Solution |
| Catalyst deactivation by water. | Rigorously exclude water from the reaction system using anhydrous techniques and molecular sieves.[1] |
| Low reactivity of the allylic alcohol. | Consider a modest increase in the reaction temperature, although this may slightly lower the enantioselectivity. Alternatively, increase the catalyst loading.[1] |
| Impure reagents. | Use freshly purified substrates and high-purity reagents. |
Sonogashira Coupling of Chiral Propargyl Alcohol with a Vinyl Halide
This step is critical for forming the carbon-carbon bond of the diyne core while preserving the stereochemistry of the chiral alcohol.
Issue 1: Low Yield
| Potential Cause | Recommended Solution |
| Catalyst deactivation. | Ensure rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality palladium and copper catalysts.[3] |
| Inefficient base. | Use a suitable amine base such as triethylamine (B128534) or diisopropylethylamine. Ensure the base is dry and free of impurities. |
| Low reactivity of the vinyl halide. | Vinyl iodides are generally more reactive than vinyl bromides or chlorides.[4] If possible, use the corresponding vinyl iodide. |
Issue 2: Homocoupling of the Terminal Alkyne (Glaser Coupling)
| Potential Cause | Recommended Solution |
| Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3] |
| High concentration of copper(I) catalyst. | Reduce the amount of the copper co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a general strategy for the stereoselective synthesis of deca-2,9-diene-4,6-diyne-1,8-diol?
A1: A plausible retrosynthetic analysis suggests that the molecule can be constructed from two chiral fragments. A convergent approach would involve the synthesis of a chiral propargyl alcohol and a chiral vinyl halide, which are then coupled via a Sonogashira reaction. The chirality in these fragments can be introduced using well-established methods such as Sharpless asymmetric epoxidation followed by reductive opening of the epoxide, or by asymmetric reduction of a corresponding ketone.
Q2: How can I control the geometry of the double bonds?
A2: The E-geometry of the double bond can be established, for example, through the use of a Wittig reaction with an appropriate phosphorane, or via stereoselective reduction of an alkyne using a dissolving metal reduction (e.g., Na/NH₃).
Q3: My reaction mixture for the Sonogashira coupling turns black. What does this indicate?
A3: A black precipitate often indicates the formation of palladium black, which is the inactive, elemental form of the palladium catalyst. This can be caused by catalyst decomposition due to the presence of oxygen, impurities, or high temperatures.[6] To mitigate this, ensure all components of the reaction are properly degassed and run the reaction under a strict inert atmosphere.
Q4: Can I use a chiral catalyst for the Sonogashira coupling to induce stereochemistry?
A4: While there are examples of asymmetric Sonogashira couplings, a more common and reliable strategy for a molecule like deca-2,9-diene-4,6-diyne-1,8-diol is to use pre-existing stereocenters in the coupling partners. This is known as a substrate-controlled reaction, where the chirality is already present in the propargyl alcohol and/or the vinyl halide.
Experimental Protocols
Part 1: Synthesis of a Chiral Propargyl Alcohol Fragment
Step 1a: Sharpless Asymmetric Epoxidation of a suitable Allylic Alcohol
-
To a stirred solution of the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere at -20 °C, add activated 4Å molecular sieves.
-
Add (+)-diethyl tartrate (DET) (0.06 equiv) followed by titanium(IV) isopropoxide (0.05 equiv).
-
Stir the mixture for 30 minutes at -20 °C.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (1.5 equiv) dropwise.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite®, wash the filter cake with DCM.
-
Separate the layers of the filtrate, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral epoxy alcohol.[1][2]
Step 1b: Reductive Opening of the Epoxide to form the Propargyl Alcohol
-
This step would involve the regioselective opening of the epoxide to generate the desired propargyl alcohol. This can be a complex transformation and the specific reagents and conditions would depend on the exact structure of the epoxy alcohol.
Part 2: Synthesis of a Chiral Vinyl Halide Fragment
The synthesis of the chiral vinyl halide would likely involve an asymmetric reduction of a corresponding ketone to establish the stereocenter, followed by conversion to the vinyl halide.
Part 3: Sonogashira Coupling of the Two Fragments
-
To a solution of the chiral propargyl alcohol (1.0 equiv) and the chiral vinyl halide (1.1 equiv) in a suitable solvent (e.g., THF or DMF) under an argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Add an amine base, such as triethylamine (3.0 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes typical quantitative data that can be expected for the key stereoselective reactions. Note that these are representative values and will vary depending on the specific substrate and reaction conditions.
| Reaction | Parameter | Typical Value | Reference |
| Sharpless Asymmetric Epoxidation | Enantiomeric Excess (% ee) | >90% | [7] |
| Sharpless Asymmetric Epoxidation | Yield | 70-90% | |
| Sonogashira Coupling | Yield | 60-95% | [8] |
Mandatory Visualizations
Logical Workflow for Stereoselective Synthesis
Caption: Proposed synthetic workflow for deca-2,9-diene-4,6-diyne-1,8-diol.
Troubleshooting Logic for Low Enantioselectivity in Sharpless Epoxidation
Caption: Troubleshooting decision tree for low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. scilit.com [scilit.com]
- 8. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Byproducts in Cross-Coupling Reactions of Diynes
Welcome to the Technical Support Center for cross-coupling reactions of diynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of diynes, with a focus on minimizing byproduct formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cross-coupling of diynes.
Problem 1: Significant Homocoupling Byproduct (Glaser Coupling) Formation in Sonogashira Reactions
Question: My Sonogashira reaction is producing a large amount of homocoupled diyne byproduct. How can I improve the selectivity for the desired cross-coupled product?
Answer: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. Here are several strategies to minimize this unwanted byproduct:
-
Copper-Free Conditions: The most direct way to reduce Glaser coupling is to switch to a "copper-free" Sonogashira protocol. While a copper co-catalyst can increase reaction rates, it also promotes the homocoupling of terminal alkynes. Numerous copper-free methods have been developed that show excellent selectivity.
-
Ligand Selection: The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial. Bulky and electron-rich ligands can favor the desired cross-coupling pathway. Consider screening different ligands to find the optimal one for your specific substrates.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the competing homocoupling reaction. However, this may also decrease the overall reaction rate, so optimization is key.
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the oxidative homocoupling of alkynes.
Problem 2: Low Yield of the Desired Unsymmetrical Diyne in Cadiot-Chodkiewicz Coupling
Question: I am performing a Cadiot-Chodkiewicz coupling to synthesize an unsymmetrical diyne, but the yield is consistently low. What are the possible causes and how can I improve it?
Answer: Low yields in Cadiot-Chodkiewicz couplings can arise from several factors. Here is a troubleshooting guide to address this issue:
-
Catalyst Activity: Ensure the copper(I) catalyst is active. Copper(I) salts can oxidize over time. Use freshly purchased or properly stored catalyst.
-
Base Strength and Stoichiometry: The base is critical for deprotonating the terminal alkyne. Ensure you are using a suitable base (e.g., an amine like piperidine (B6355638) or triethylamine) and the correct stoichiometry. Insufficient base will result in incomplete reaction.
-
Solvent Choice: The solvent needs to solubilize all reactants and the catalyst. Common solvents include methanol (B129727), ethanol, THF, and DMF. If solubility is an issue, consider a solvent screen.
-
Slow Addition of the Haloalkyne: Similar to the Sonogashira reaction, slow addition of the 1-haloalkyne can minimize side reactions and improve the yield of the desired cross-coupled product.[1]
-
Reaction Temperature: While many Cadiot-Chodkiewicz couplings proceed at room temperature, some substrate combinations may require gentle heating to achieve a reasonable reaction rate and yield.[2]
Problem 3: Formation of Polymeric or Tar-Like Byproducts
Question: My reaction mixture is turning into a dark, tarry mess, and I am unable to isolate the desired diyne product. What is causing this and how can I prevent it?
Answer: The formation of polymeric or tar-like substances is often due to uncontrolled side reactions, such as extensive oligomerization of the diyne products or decomposition of the starting materials or products.
-
Lower Reaction Temperature: High temperatures can promote polymerization and decomposition. Try running the reaction at a lower temperature.
-
Dilute Conditions: High concentrations of reactants can favor intermolecular side reactions leading to polymers. Running the reaction under more dilute conditions can help to minimize this.
-
Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting materials are consumed. Prolonged reaction times can lead to product decomposition.
-
Purity of Starting Materials: Impurities in the starting materials can sometimes initiate polymerization. Ensure your diynes and other reagents are of high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the cross-coupling of diynes to form unsymmetrical diynes?
A1: The most common byproduct is the symmetrical homocoupled diyne, which arises from the coupling of two molecules of the same terminal alkyne starting material.[2] This is often referred to as the Glaser-Hay byproduct.
Q2: How can I choose the best solvent for my diyne cross-coupling reaction?
A2: The ideal solvent should dissolve all reactants and the catalyst system. The choice of solvent can significantly impact reaction efficiency and selectivity.[2][3] Common solvents for diyne couplings include polar aprotic solvents like THF and DMF, and alcohols like methanol and ethanol.[2] It is often beneficial to perform a small-scale screen of different solvents to identify the optimal one for your specific reaction.
Q3: What is the role of the base in these reactions?
A3: The primary role of the base is to deprotonate the terminal alkyne, forming a reactive acetylide intermediate that can then participate in the catalytic cycle.[4][5] The choice and amount of base are critical for reaction success.
Q4: Can I run these reactions open to the air?
A4: While some modern protocols have been developed to be air-tolerant, many traditional cross-coupling reactions, particularly those involving copper catalysts, are sensitive to oxygen.[4] Oxygen can lead to oxidative homocoupling (Glaser coupling) and can also deactivate the catalyst.[6] It is generally recommended to perform these reactions under an inert atmosphere of argon or nitrogen for best results.
Q5: My reaction is not going to completion. What should I do?
A5: If your reaction stalls, it could be due to catalyst deactivation or depletion of a reagent. You can try adding a fresh portion of the catalyst. Also, ensure that an adequate amount of base is present, as it is consumed during the reaction.[2]
Data Presentation
The following tables summarize the effect of different reaction parameters on the outcome of diyne cross-coupling reactions.
Table 1: Effect of Ligand on Sonogashira Homocoupling of a Terminal Diyne
| Ligand | Catalyst System | Solvent | Temperature (°C) | Desired Cross-Coupled Product Yield (%) | Homocoupled Byproduct Yield (%) |
| PPh₃ | Pd(PPh₃)₄ / CuI | Et₃N | 60 | 65 | 30 |
| P(o-tol)₃ | Pd₂(dba)₃ / P(o-tol)₃ / CuI | THF/Et₃N | 50 | 85 | 10 |
| XPhos | Pd₂(dba)₃ / XPhos | Dioxane/K₃PO₄ | 80 | 92 | <5 |
| None (Copper-free) | Pd(OAc)₂ | DMF/Et₃N | 70 | 95 | <2 |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.
Table 2: Influence of Solvent on Selectivity in Cadiot-Chodkiewicz Coupling
| Solvent | Catalyst System | Base | Temperature (°C) | Desired Heterocoupled Product Yield (%) | Homocoupled Byproduct Yield (%) |
| Methanol | CuBr | Piperidine | 25 | 78 | 18 |
| THF | CuI | Et₃N | 40 | 85 | 12 |
| DMF | CuI | DIPA | 50 | 88 | 9 |
| Acetonitrile | CuBr | n-Butylamine | 25 | 91 | 6 |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Cross-Coupling of a Diyne
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), Pd(OAc)₂ (2-5 mol%), and the chosen phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent (e.g., DMF or dioxane) and stir to dissolve.
-
Add the diyne (1.1-1.5 eq) to the reaction mixture.
-
Add the base (e.g., Et₃N or K₃PO₄, 2-3 eq).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Glaser-Hay Homocoupling of a Diyne
-
To a round-bottom flask, add the terminal diyne (1.0 eq), CuCl (5-10 mol%), and a ligand such as TMEDA (10-20 mol%).
-
Dissolve the mixture in a suitable solvent (e.g., acetone (B3395972) or CH₂Cl₂).
-
Bubble air or oxygen through the solution while stirring vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for the Glaser-Hay homocoupling.
Caption: Troubleshooting decision tree for high homocoupling.
References
Technical Support Center: Resolving Inconsistencies in Biological Results of Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve common inconsistencies encountered during the biological evaluation of polyacetylenes. By addressing experimental variables and providing detailed protocols, we aim to enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to variable biological results when working with polyacetylenes.
Q1: My cytotoxicity assay (e.g., MTT) results are inconsistent between experiments, or the IC50 values differ significantly from published data. What are the potential causes?
A1: Inconsistencies in cytotoxicity assays are a common challenge when working with polyacetylenes. Several factors related to the compound's properties and the assay itself can contribute to this variability.
Troubleshooting Steps:
-
Compound Stability: Polyacetylenes are notoriously unstable and can degrade in the presence of light, heat, and oxygen.[1]
-
Recommendation: Prepare fresh stock solutions for each experiment. Store stock solutions in amber vials at -20°C or -80°C. Minimize the exposure of the compounds to light during all experimental steps. Consider the stability of the polyacetylene in your chosen solvent and culture medium, as degradation can occur over the course of the experiment.[1]
-
-
Solubility and Aggregation: Due to their lipophilic nature, polyacetylenes can have poor solubility in aqueous culture media, leading to precipitation or aggregation.[2] Aggregates can cause artifactual results in bioassays.[2]
-
Recommendation: Visually inspect your treatment wells under a microscope for any signs of precipitation. To improve solubility, consider using a low percentage of DMSO (typically ≤ 0.1%) in the final culture medium. Gentle vortexing or sonication of the stock solution before dilution may also help.
-
-
Interaction with Assay Reagents: Some polyacetylenes, particularly those with antioxidant properties, can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.
-
Recommendation: Run a cell-free control where the polyacetylene is added to the culture medium with the MTT reagent but without cells. This will help you determine if the compound itself is reacting with the assay components.
-
-
Interaction with Serum Proteins: Polyacetylenes can bind to proteins in the fetal bovine serum (FBS) in the culture medium.[3] This binding can reduce the effective concentration of the compound available to the cells, leading to a higher apparent IC50 value.[4][5]
-
Recommendation: Be aware that the percentage of serum in your culture medium can significantly impact your results. When comparing your data to published findings, ensure that the serum concentrations are comparable. Consider performing experiments at different serum concentrations to understand its effect.
-
-
Purity of the Compound: The purity of the polyacetylene sample is critical. Impurities from the extraction and purification process can have their own biological activities, leading to confounding results.[6]
-
Recommendation: Whenever possible, use highly purified and well-characterized polyacetylene compounds. Report the purity of the compounds used in your studies.
-
Q2: I am observing conflicting anti-inflammatory activity with the same polyacetylene. For example, the inhibition of nitric oxide (NO) production is not reproducible. Why might this be happening?
A2: Variability in anti-inflammatory assay results can be attributed to several factors, many of which overlap with the challenges seen in cytotoxicity assays.
Troubleshooting Steps:
-
Compound Degradation: The instability of polyacetylenes is a major concern. Degradation of the compound during the experiment will lead to a lower effective concentration and reduced anti-inflammatory activity.
-
Recommendation: Follow the same precautions as for cytotoxicity assays regarding fresh stock solutions, protection from light, and appropriate storage.
-
-
Cellular State: The activation state of the immune cells (e.g., RAW 264.7 macrophages) can vary between experiments. The level of inflammatory response to the stimulus (e.g., LPS) can impact the apparent efficacy of the polyacetylene.
-
Recommendation: Standardize your cell culture conditions, including cell passage number and seeding density. Ensure consistent stimulation with LPS and include appropriate positive and negative controls in every experiment.
-
-
Assay-Specific Interferences: Similar to cytotoxicity assays, polyacetylenes might interfere with the reagents used in anti-inflammatory assays. For example, they could interfere with the Griess reagent used for NO detection.
-
Recommendation: Run appropriate cell-free controls to check for any direct interaction between your polyacetylene and the assay reagents.
-
Quantitative Data on Polyacetylene Bioactivity
The following tables summarize the reported cytotoxic activities of two common polyacetylenes, Falcarinol and Panaxytriol, in various cancer cell lines. Note the variations in IC50 values, which can be attributed to the factors discussed in the troubleshooting guide.
Table 1: Cytotoxic Activity (IC50) of Falcarinol in Different Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| Caco-2 (Colon) | > 5.4 (significant inhibition at 2.5 µg/mL) | [7] |
| CEM-C7H2 (Leukemia) | 3.5 | [8] |
| HT-29 (Colon) | > 20 (decreased viability at >20 µM) | [9] |
| MCF-7 (Breast) | Not specified, but showed ROS production | [10] |
Table 2: Cytotoxic Activity (IC50) of Panaxytriol in Different Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| P388D1 (Mouse Lymphoma) | 3.1 µg/mL | [8] |
| Jurkat (Human Lymphoma) | 11.1 µg/mL | [8] |
| U937 (Human Lymphoma) | 9.8 µg/mL | [8] |
| K562 (Human Leukemia) | Not specified | [8] |
| SNU-1 (Human Gastric Carcinoma) | Not specified | [8] |
| SNU-C2A (Human Colon Cancer) | Not specified | [8] |
| PC3 (Human Prostate Cancer) | Not specified | [8] |
| MCF-7 (Human Breast Cancer) | Not specified | [8] |
| CCRF-CEM (Human Lymphoblastic Leukemia) | 5.0 | [10] |
Detailed Experimental Protocols
To promote consistency, we provide detailed methodologies for key experiments.
MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to measure cell viability.[11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the polyacetylene compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[11]
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[11]
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293 or RAW264.7) in a white, opaque 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of the polyacetylene compound. Pre-incubate for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10-20 ng/mL), to the appropriate wells. Include unstimulated controls. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well.
-
Luciferase Assay: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. This ratio represents the normalized NF-κB activity.
Nrf2/ARE Luciferase Reporter Assay
This assay is used to assess the activation of the Nrf2 antioxidant response pathway.[1][4]
-
Cell Culture and Transfection: Culture cells (e.g., HepG2) in a 96-well plate. Transfect the cells with a reporter vector containing the firefly luciferase gene under the control of multimerized Antioxidant Response Elements (ARE). A constitutively expressing Renilla luciferase vector should be co-transfected as an internal control.[1][4]
-
Compound Treatment: After overnight incubation, treat the cells with various concentrations of the polyacetylene compound. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.[4]
-
Incubation: Incubate the cells for approximately 16 to 24 hours at 37°C in a CO2 incubator.[4]
-
Cell Lysis and Luciferase Measurement: Lyse the cells and perform a dual-luciferase assay as described in the NF-κB protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The resulting ratio indicates the level of Nrf2/ARE pathway activation.[4]
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of protopanaxadiol saponin fraction-mediated anti-inflammatory actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of altered serum lipid concentrations on the IC50 of halofantrine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of serum lipoproteins on the pharmacokinetics and pharmacodynamics of lipophilic drugs and drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Cytotoxic Properties of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol and Falcarinol
A detailed guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cytotoxic properties of two polyacetylene compounds: (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol and falcarinol (B191228). While extensive research has been conducted on the bioactivity of falcarinol, a naturally occurring polyacetylene found in common vegetables, there is currently a significant lack of publicly available data on the cytotoxicity of this compound, a natural product isolated from Torricellia angulata. This comparison, therefore, focuses on the established cytotoxic profile of falcarinol and provides a framework for the potential evaluation of this compound, drawing context from the broader class of cytotoxic polyacetylenes.
Data Presentation: Cytotoxicity Profile
A direct quantitative comparison of the cytotoxicity of this compound and falcarinol is not possible due to the absence of experimental data for the former. The following table summarizes the known cytotoxic effects of falcarinol on various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Falcarinol | Human lymphoid leukaemia (CCRF-CEM) | ATP quantification | ~10 | 24 | [1] |
| Falcarinol | Human lymphoid leukaemia (Jurkat) | ATP quantification | ~15 | 24 | [1] |
| Falcarinol | Human lymphoid leukaemia (MOLT-3) | ATP quantification | ~20 | 24 | [1] |
Note: The cytotoxic activity of falcarinol can be influenced by the specific cell line and experimental conditions. For instance, falcarinol has demonstrated a biphasic effect, known as hormesis, where low concentrations can stimulate cell proliferation, while higher concentrations induce apoptosis. This highlights the importance of comprehensive dose-response studies in cytotoxicity assessments.
While no specific data exists for this compound, other polyacetylenes isolated from various plant sources have exhibited significant cytotoxic activity against a range of cancer cell lines. For example, polyacetylenes from Tridax procumbens have shown IC50 values in the micromolar range against human tumour cell lines.[2] This suggests that this compound, as a polyacetylene, may also possess cytotoxic properties that warrant investigation.
Experimental Protocols: Assessing Cytotoxicity
To determine the cytotoxic potential of this compound and enable a direct comparison with falcarinol, a standardized cytotoxicity assay protocol is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined from the dose-response curve.
Signaling Pathways and Visualizations
Falcarinol is known to exert its biological effects, including cytotoxicity, through the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for identifying potential therapeutic targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Falcarinol has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anti-cancer effects.
Caption: Falcarinol inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of the Nrf2 pathway leads to the expression of a battery of cytoprotective genes. Falcarinol has been identified as an activator of the Nrf2 pathway, which may contribute to its chemopreventive properties by enhancing cellular defense against oxidative stress.
Caption: Falcarinol activates the Nrf2 antioxidant response pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity assessment.
References
Validating the Molecular Architecture of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Comparative Guide to Structural Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of the natural product (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol. While specific crystallographic data for this compound is not publicly available, this document outlines the principles, experimental protocols, and a comparative analysis based on established methodologies for similar small organic molecules.
This compound is a natural product with a complex stereochemistry and unsaturated functionalities.[1][2][3] The precise determination of its absolute configuration and geometric isomers is crucial for understanding its biological activity and for any potential therapeutic development. X-ray crystallography stands as the gold standard for such detailed structural elucidation, providing an unparalleled level of detail about the atomic arrangement in the solid state.[4][5][6][7]
A Comparative Overview of Structural Validation Techniques
The structural confirmation of a novel or synthesized molecule like this compound relies on a combination of spectroscopic and analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential information about the connectivity and molecular formula, X-ray crystallography offers a definitive 3D structure.[8][9][10][11][12]
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[5][6] | Connectivity of atoms (through-bond correlations), relative stereochemistry, dynamic processes in solution.[9][11] | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[8] |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms |
| Strengths | Unambiguous determination of absolute structure and stereochemistry.[4][6] | Provides detailed information about the molecular structure in solution, which may be more biologically relevant.[11][12] | High sensitivity, provides accurate molecular formula.[8] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution conformation. | Does not directly provide bond lengths or angles. Determination of absolute stereochemistry can be challenging. | Provides limited information on stereochemistry and connectivity. |
| Typical Resolution | Atomic resolution (~1 Å) | Not applicable (provides average structure in solution) | Not applicable |
Experimental Protocols
Single-Crystal X-ray Crystallography
The process of determining a molecular structure by X-ray crystallography involves several key steps:
-
Crystal Growth: The primary and often most challenging step is to grow a high-quality single crystal of this compound, typically 0.1-0.3 mm in size. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and placed in a diffractometer. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensities. These are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed 3D model of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A series of NMR experiments are performed, including:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, helping to piece together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for determining relative stereochemistry.
-
-
Structure Elucidation: The combined data from these experiments allows for the determination of the molecule's connectivity and relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using a soft ionization technique like electrospray ionization (ESI) to keep the molecule intact.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF or Orbitrap) which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The precise mass of the molecular ion is measured, which allows for the determination of the elemental formula of this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.
References
- 1. gentaur.com [gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. eas.org [eas.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. rigaku.com [rigaku.com]
- 7. excillum.com [excillum.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. atbweb.stanford.edu [atbweb.stanford.edu]
- 12. people.bu.edu [people.bu.edu]
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol vs other C10 polyacetylenes in anticancer activity
An Examination of Cytotoxicity and Apoptotic Induction in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacetylenes, a class of naturally occurring compounds characterized by the presence of multiple carbon-carbon triple bonds, have garnered significant attention in cancer research for their potent cytotoxic and pro-apoptotic activities. This guide provides a comparative overview of the anticancer properties of various C10 polyacetylenes, with a focus on their efficacy against different cancer cell lines.
It is important to note that a comprehensive literature search did not yield specific experimental data on the anticancer activity of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol . Therefore, this document focuses on the available data for other structurally related C10 polyacetylenes, primarily isolated from plants of the Asteraceae family, such as those from the genus Atractylodes. The information presented herein aims to provide a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Quantitative Data Summary: Cytotoxic Activity of C10 and Other Polyacetylenes
The following table summarizes the reported cytotoxic activities of various polyacetylenes against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Source Organism |
| Atracetylene A (a C10 polyacetylene) | HepG2 (Liver) | 20.50 ± 2.07 | Atractylodes macrocephala |
| Atracetylene A (a C10 polyacetylene) | Huh7 (Liver) | 19.99 ± 1.35 | Atractylodes macrocephala |
| Polyacetylene Compound 5 | CT-26 (Colon) | 17.51 ± 1.41 | Atractylodes macrocephala |
| Polyacetylene Compound 7 | CT-26 (Colon) | 18.58 ± 1.37 | Atractylodes macrocephala |
| (3S,10R)-tridaxin B | K562 (Leukemia) | 2.62 | Tridax procumbens |
| (3S,10S)-tridaxin B | K562 (Leukemia) | 14.43 | Tridax procumbens |
| Tridaxin F | K562 (Leukemia) | 17.91 | Tridax procumbens |
Signaling Pathways in Polyacetylene-Induced Apoptosis
Several studies suggest that polyacetylenes exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt and NF-κB pathways are two such critical cascades that are often dysregulated in cancer.
Figure 1: Simplified PI3K/Akt signaling pathway in polyacetylene-induced apoptosis.
Figure 2: Simplified NF-κB signaling pathway and its role in apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of natural compounds like polyacetylenes.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Polyacetylene compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the polyacetylene compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Polyacetylene compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the polyacetylene compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Figure 3: General experimental workflow for assessing anticancer activity.
Conclusion
The available data, primarily from C10 polyacetylenes isolated from Atractylodes and other Asteraceae species, demonstrate their potential as anticancer agents. These compounds exhibit significant cytotoxicity against various cancer cell lines and appear to induce apoptosis through the modulation of key signaling pathways such as PI3K/Akt and NF-κB.
The absence of specific anticancer activity data for this compound highlights a gap in the current research landscape. Further investigation into this and other less-studied C10 polyacetylenes is warranted to fully understand their therapeutic potential and structure-activity relationships. The protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these important investigations.
A Comparative Guide to Diacetylene-Based Polymer Sensors: Efficacy of Polydiacetylene (PCDA)
To our valued researchers, scientists, and drug development professionals,
This guide provides a comprehensive overview of the efficacy of polydiacetylene (PCDA)-based sensors. Our initial goal was to draw a direct comparison between sensors derived from (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol and the well-established PCDA systems. However, an extensive review of current scientific literature reveals a significant disparity in available research.
While PCDA, typically synthesized from monomers like 10,12-pentacosadiynoic acid, is a cornerstone of colorimetric and fluorometric sensor development with a wealth of performance data, there is a notable absence of studies on the polymerization of the natural product this compound for sensor applications. The information available for this compound primarily pertains to its characterization as a natural product.[1][2][3][4][5]
Therefore, this guide will focus exclusively on the performance, experimental protocols, and signaling pathways of PCDA-derived polymers, providing a robust resource for researchers in the field.
Polydiacetylene (PCDA) Sensors: A Deep Dive
Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their unique chromic properties.[6] They undergo a distinct color change from blue to red, and a transition from non-fluorescent to fluorescent, in response to a variety of external stimuli.[6][7] This change is easily visible to the naked eye, making PDAs exceptional candidates for low-cost, on-site sensing applications.[8] The stimuli that can trigger this response are diverse, including temperature, pH, mechanical stress, and specific chemical or biological recognition events.[9][10]
Data Presentation: Performance of PCDA-Based Sensors
The sensitivity and selectivity of PCDA sensors can be tuned by modifying the diacetylene monomer's side chains, altering the length of the alkyl chain, or embedding the PDA in a supporting matrix.[7][8] The following table summarizes the performance of various PCDA-based sensor formulations for different analytes.
| Analyte | Sensor Formulation | Sensor Type | Limit of Detection (LOD) | Response Time | Reference |
| Lead (Pb²⁺) Ions | PCDA-EDEA-TAA liposomes | Colorimetric & Fluorometric | 38 nM | Not Specified | [11] |
| Lead (Pb²⁺) Ions | PCDA-EDEA-OA liposomes | Colorimetric & Fluorometric | 25 nM | Not Specified | [11] |
| Escherichia coli | PEO-PDA nanofibers | Colorimetric | Visually distinct at high bacterial concentrations | Not Specified | [12] |
| pH Change | PU-PDA nanofibers | Colorimetric | Visually distinct color change with pH increase | Not Specified | [12] |
| Ethylbenzene | PCDA/PEG200 composite | Colorimetric | 457 ppmv | Not Specified | [8] |
| 2-Butanone | TCDA/PEG200 composite | Colorimetric | 267 ppmv | Not Specified | [8] |
| Ethanol | PCDA/PEG200 composite | Colorimetric | 269 ppmv | Not Specified | [8] |
| Histamine | PCDA vesicles | Colorimetric | Visually distinct at 105 ppm | Not Specified | [13] |
| Cyanide (CN⁻) | Functionalized PDA | Colorimetric & Fluorometric | Not Specified | Not Specified | [14] |
Note: TCDA (10,12-tricosadiynoic acid) is another common diacetylene monomer used for PDA synthesis.
Experimental Protocols
The fabrication of PCDA-based sensors generally involves the self-assembly of diacetylene monomers into an ordered structure (like vesicles or films) followed by topochemical polymerization using UV irradiation.
Protocol 1: Preparation of PCDA Liposome (B1194612) Sensors
This protocol is adapted from methodologies for creating PCDA vesicles for ion detection.[11][15]
-
Monomer Solution Preparation: Dissolve the 10,12-pentacosadiynoic acid (PCDA) monomer and any functionalized co-monomers in a suitable organic solvent such as chloroform (B151607) or diethyl ether.[12][16]
-
Solvent Evaporation: Dry the solution, often with nitrogen gas, to form a thin film of the monomers on the wall of a flask.[15]
-
Hydration and Self-Assembly: Rehydrate the lipid film with deionized water or a buffer solution at a temperature above the monomer's phase transition temperature (typically 60-80°C).[11][15]
-
Sonication: Sonicate the suspension for approximately 30 minutes to induce the formation of uniform liposomes.[11][16]
-
Cooling and Stabilization: Cool the liposome solution and store it at 4°C for at least 6-24 hours to allow the vesicle structure to stabilize.[11][16]
-
Polymerization: Expose the stabilized liposome solution to 254 nm UV light for 15-20 minutes at room temperature. A successful polymerization is indicated by the solution turning a deep blue color.[11][15]
-
Sensing Application: The blue PDA liposome solution is now ready for use. The addition of the target analyte will induce a color change to red.
Protocol 2: Fabrication of Electrospun PCDA Nanofiber Sensors
This protocol describes the creation of PDA-embedded nanofibers, which can be used as solid-state sensors.[12][17]
-
Electrospinning Solution Preparation: Prepare a solution of a supporting polymer, such as poly(ethylene oxide) (PEO) or polyurethane (PU), in a suitable solvent.[12][17]
-
Addition of Monomer: Dissolve the PCDA monomer into the polymer solution at a desired mass ratio (e.g., 2:1 or 6:1 matrix polymer to PCDA).[12]
-
Electrospinning: Load the mixed solution into a syringe and use a standard electrospinning apparatus to fabricate nanofiber mats onto a collector. The electrostatic forces during this process help to align the PCDA monomers.[12][16]
-
Polymerization: Expose the nanofiber mat to 254 nm UV light to polymerize the PCDA monomers within the fiber matrix, resulting in a blue-colored mat.[12][17]
-
Sensor Application: The resulting flexible, blue nanofiber mat can be used as a solid-state sensor, for example, in smart bandages or food packaging, where it changes color in response to stimuli like pH changes or the presence of bacteria.[12][18]
Mandatory Visualizations
Signaling Pathway of PCDA Sensors
The fundamental principle of PCDA sensors is the conformational change of the polymer backbone in response to external stimuli. This diagram illustrates the transition from the ordered, blue phase to the disordered, red phase.
References
- 1. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:931114-98-6 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | CAS:931114-98-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polydiacetylene/copolymer sensors to detect lung cancer breath volatile organic compounds - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00199K [pubs.rsc.org]
- 9. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 10. Tuning chromatic response, sensitivity, and specificity of polydiacetylene-based sensors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03435B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. A novel receptor-free polydiacetylene nanofiber biosensor for detecting E. coli via colorimetric changes - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00619J [pubs.rsc.org]
- 17. S-EPMC6045378 - Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To <i>Escherichia coli</i> and pH. - OmicsDI [omicsdi.org]
- 18. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
A Comparative Guide to Enantiomeric Purity Analysis of Chiral Diols Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of chemical synthesis and pharmaceutical development, where the biological activity of a molecule is often exclusive to a single enantiomer. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and rapid tool for this analysis. This guide provides an objective comparison of NMR-based methods for the enantiomeric purity analysis of chiral diols against other common analytical techniques, supported by experimental data and detailed protocols.
NMR-Based Methods: A Rapid and Versatile Approach
NMR spectroscopy offers a significant advantage in its ability to provide detailed structural information and quantitative data in a relatively short timeframe. The core principle behind using NMR for chiral analysis lies in converting a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers, which exhibit distinct NMR signals. This is achieved through the use of chiral auxiliary agents.
Two primary NMR-based strategies are employed for the enantiomeric purity analysis of chiral diols: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Chiral Derivatizing Agents (CDAs)
CDAs react with the chiral diol to form stable diastereomeric derivatives. The covalent bond formation leads to significant differences in the chemical environments of the nuclei in the two diastereomers, resulting in well-resolved signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original diol.
A widely used and effective method involves a three-component system utilizing 2-formylphenylboronic acid and a chiral amine, such as (S)-α-methylbenzylamine.[1] This mixture reacts with the chiral diol to form diastereomeric iminoboronate esters, which exhibit well-resolved proton signals suitable for quantification.[1]
Another notable CDA is a novel bridged boric acid derivative, which has shown excellent performance in the enantiodiscrimination of various diols, providing large chemical shift non-equivalence (ΔΔδ) values.[2]
Chiral Solvating Agents (CSAs)
CSAs, in contrast to CDAs, form transient, non-covalent diastereomeric complexes with the enantiomers of the chiral diol. These weak interactions induce small but measurable differences in the chemical shifts of the enantiomers' signals. Common CSAs include Pirkle's alcohol and lanthanide shift reagents. The use of CSAs is often simpler as it does not require a chemical reaction and the sample can be recovered unchanged.
Performance Comparison: NMR vs. Alternative Methods
While NMR offers speed and structural insights, other analytical techniques are also widely employed for determining enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are considered the gold standard for their high accuracy and sensitivity.[3]
| Feature | NMR Spectroscopy (with Chiral Auxiliary) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of diastereomers (covalent or non-covalent) leading to distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times. | Similar to HPLC, but with a gaseous mobile phase, for volatile analytes. |
| Analysis Time | Rapid (typically 5-15 minutes per sample).[3] | Moderate to long (typically 15-60 minutes per sample).[3] | Moderate to long, often requires derivatization for diols. |
| Sample Preparation | Simple mixing of the analyte with the chiral auxiliary in an NMR tube. | Can require method development for mobile phase and column selection. | Often requires derivatization to increase volatility and thermal stability. |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[3] | High (can be >60 mL of mobile phase per sample).[3] | Low mobile phase consumption (gas). |
| Sensitivity | Generally lower than chromatographic methods. | High, especially with sensitive detectors (e.g., UV, MS). | Very high, especially with sensitive detectors (e.g., FID, MS). |
| Accuracy & Precision | High, with absolute errors often within 2%.[2] | Very high, considered a benchmark for quantitative analysis. | Very high, with proper calibration. |
| Sample Recovery | Non-destructive with CSAs; destructive with CDAs. | Generally non-destructive, sample can be collected after detection. | Destructive. |
| Structural Information | Provides detailed structural information of the analyte and derivatives. | Provides retention time and peak area/height. | Provides retention time and peak area/height. |
Experimental Protocols
Protocol 1: Enantiomeric Purity Analysis using a Chiral Derivatizing Agent (Bridged Boric Acid)[2]
This protocol describes the use of a novel bridged boric acid as a CDA for the enantiodiscrimination of chiral diols.
Materials:
-
Chiral diol sample
-
Bridged boric acid CDA
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
Ultrasonic bath
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
To an NMR tube, add 10 µmol of the chiral diol and 30 µmol of the bridged boric acid CDA.
-
Add 0.6 mL of CDCl₃ to the NMR tube.
-
Mix the contents of the tube for 15 minutes at 25°C using an ultrasonic bath to ensure complete derivatization.
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the well-resolved signals corresponding to the two diastereomers. The aryl hydrogen signal of the CDA is often a good characteristic signal for integration.[2]
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.
Quantitative Data for Bridged Boric Acid CDA with Various Diols: [2]
| Diol | Chemical Shift Non-equivalence (ΔΔδ) in ppm |
| 1,2-Diphenylethane-1,2-diol | 0.39 |
| 1-Phenyl-1,2-ethanediol | 0.18 |
| Hydrobenzoin | 0.10 |
| 2,3-Butanediol | 0.11 |
| 1,2-Pentanediol | 0.11 |
| Pinacol | 0.23 |
| 1,3-Butanediol | 0.06 |
Protocol 2: Enantiomeric Purity Analysis using a Chiral Solvating Agent ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol - Pirkle's Alcohol)
This protocol outlines the use of Pirkle's alcohol as a CSA for the enantiomeric analysis of a chiral diol.
Materials:
-
Chiral diol sample
-
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol)
-
Deuterated chloroform (CDCl₃) or deuterated benzene (B151609) (C₆D₆)
-
NMR tube
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Dissolve a known amount of the chiral diol (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the diol.
-
To the same NMR tube, add a molar equivalent of Pirkle's alcohol.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of signals that were singlets in the original spectrum. The protons alpha to the hydroxyl groups are often the most affected.
-
If resolution is poor, incrementally add more Pirkle's alcohol (in 0.5 equivalent portions) and re-acquire the spectrum until baseline separation of the enantiomeric signals is achieved.
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the NMR-based enantiomeric purity analysis.
Caption: Workflow for enantiomeric purity analysis using a Chiral Derivatizing Agent (CDA).
Caption: Workflow for enantiomeric purity analysis using a Chiral Solvating Agent (CSA).
Caption: Logical relationship between NMR and other analytical techniques for chiral diol analysis.
Conclusion
NMR spectroscopy provides a powerful, rapid, and versatile platform for the enantiomeric purity analysis of chiral diols. The choice between using a chiral derivatizing agent or a chiral solvating agent will depend on the specific diol, the desired resolution, and whether sample recovery is necessary. While chiral HPLC and GC remain the benchmark for high-precision quantitative analysis, NMR serves as an excellent orthogonal method for validation and is particularly advantageous for high-throughput screening and reaction monitoring due to its speed and low solvent consumption.[3] For comprehensive and robust characterization of chiral diols, a combination of NMR and chromatographic techniques is often the most effective strategy.
References
Comparative analysis of synthetic routes to (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
A Comparative Guide to the Synthetic Routes of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
Introduction
This compound is a chiral polyunsaturated diol with potential applications in materials science and as a synthetic intermediate for more complex biologically active molecules. Its structure, featuring a conjugated diyne and diene system along with a stereocenter, presents an interesting challenge for synthetic organic chemists. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, leveraging well-established and powerful synthetic transformations. The proposed routes are designed for efficiency and stereochemical control, starting from readily available precursors.
Retrosynthetic Analysis
The core of the target molecule is a C10 carbon chain. The key functionalities to be installed are the diyne, the trans-alkene, and the chiral secondary alcohol. Two primary strategies are considered, both employing a Sonogashira coupling as the key carbon-carbon bond-forming step to assemble the molecular backbone. The main difference lies in the stage at which the second alkyne is introduced to form the diyne system.
Route 1 involves the coupling of a chiral C5 terminal alkyne with a C5 vinyl halide that already contains a protected diyne precursor. Route 2 utilizes a sequential Sonogashira coupling strategy, first coupling a chiral C5 terminal alkyne with a C3 vinyl halide, followed by a second Sonogashira coupling to introduce the remaining C2 unit and form the diyne.
Diagram of Synthetic Approaches
Caption: A flowchart comparing the convergent and sequential Sonogashira coupling strategies.
Quantitative Data Summary
The following table summarizes the expected yields and stereoselectivity for the key steps in each proposed synthetic route, based on literature precedents for similar transformations.
| Step | Route 1 (Convergent) | Route 2 (Sequential) |
| Synthesis of Chiral Fragment | ||
| Asymmetric Reduction of Ynone | >95% ee | >95% ee |
| Yield | ~85% | ~85% |
| First Sonogashira Coupling | ||
| Yield | ~70-85% | ~75-90% |
| Stereoretention of Vinyl Halide | >98% | >98% |
| Second Sonogashira Coupling | ||
| Yield | N/A | ~70-85% |
| Overall Estimated Yield | ~55-65% | ~50-65% |
| Number of Linear Steps | 4 | 5 |
Experimental Protocols
Route 1: Convergent Sonogashira Coupling
This route involves the synthesis of two key fragments, a chiral C5 alkyne and a C5 vinyl iodide, followed by their coupling.
1. Synthesis of Fragment A: (S)-1-(tert-butyldimethylsilyloxy)pent-4-yn-3-ol
-
Asymmetric Reduction of 1-(tert-butyldimethylsilyloxy)pent-4-yn-3-one: To a solution of the starting ynone in a suitable solvent (e.g., THF) at low temperature (-78 °C), a chiral reducing agent such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) is added. The reaction is stirred for several hours and then quenched. After workup and purification by column chromatography, the chiral alcohol is obtained with high enantiomeric excess.
-
Protection of the primary alcohol: The commercially available 4-pentyn-1-ol (B147250) is protected using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in DMF to yield 5-(tert-butyldimethylsilyloxy)pent-1-yne.
-
Oxidation and subsequent asymmetric reduction: The terminal alkyne is hydrated to the methyl ketone, which is then subjected to asymmetric reduction as described above.
2. Synthesis of Fragment B: (E)-5-iodo-2-(trimethylsilyl)pent-2-en-4-yn-1-ol
-
Sonogashira Coupling of Propargyl Alcohol with (E)-1,2-diiodoethene: To a solution of propargyl alcohol and (E)-1,2-diiodoethene in a solvent mixture of triethylamine (B128534) and THF are added Pd(PPh₃)₄ and CuI. The reaction is stirred at room temperature until completion. The resulting (E)-5-iodopent-2-en-4-yn-1-ol is purified by column chromatography.
-
Silylation: The terminal alkyne is then protected with a trimethylsilyl (B98337) group using n-butyllithium and TMSCl.
3. Sonogashira Coupling of Fragments A and B
To a degassed solution of Fragment A and Fragment B in a suitable solvent system (e.g., THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). After an aqueous workup, the crude product is purified by flash column chromatography.
4. Deprotection
The protecting groups (TBDMS and TMS) are removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF to yield the final product, this compound.
Route 2: Sequential Sonogashira Coupling
This route builds the molecule in a more linear fashion, with two successive Sonogashira couplings.
1. Synthesis of Fragment A': (S)-1-(tert-butyldimethylsilyloxy)pent-4-yn-3-ol
This fragment is synthesized as described in Route 1.
2. Synthesis of Fragment B': (E)-3-iodoprop-2-en-1-ol
This vinyl iodide can be prepared from propargyl alcohol by hydroiodination using a suitable iodine source and a directing group strategy to ensure trans-addition.
3. First Sonogashira Coupling
Fragment A' is coupled with Fragment B' under standard Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N) to afford the enynyl alcohol intermediate.
4. Second Sonogashira Coupling
The terminal alkyne of the enynyl alcohol intermediate is then coupled with trimethylsilylacetylene (B32187) under similar Sonogashira conditions. This step introduces the second alkyne unit.
5. Deprotection
Global deprotection of the silyl (B83357) ethers with TBAF furnishes the target diol.
Comparative Analysis
| Feature | Route 1 (Convergent) | Route 2 (Sequential) |
| Strategy | Convergent approach, coupling two advanced intermediates. | Linear approach, building the molecule step-by-step. |
| Key Reactions | Asymmetric Reduction, Sonogashira Coupling. | Asymmetric Reduction, two sequential Sonogashira Couplings. |
| Advantages | - Potentially higher overall yield if the synthesis of fragments is efficient.- Allows for late-stage combination of complex fragments. | - May be easier to optimize individual steps.- The starting vinyl halide is simpler. |
| Disadvantages | - Requires the synthesis of a more complex vinyl iodide fragment. | - Longer linear sequence may lead to a lower overall yield.- Potential for side reactions in the second coupling. |
| Stereochemical Control | Both routes offer excellent control over the stereochemistry of the chiral center and the trans-double bond. The asymmetric reduction provides high enantioselectivity, and the Sonogashira coupling is known to proceed with retention of the vinyl halide geometry. | Both routes offer excellent control over the stereochemistry of the chiral center and the trans-double bond. The asymmetric reduction provides high enantioselectivity, and the Sonogashira coupling is known to proceed with retention of the vinyl halide geometry. |
Conclusion
Both proposed synthetic routes to this compound are viable and employ reliable and high-yielding chemical transformations. Route 1, the convergent approach, may be more efficient overall, provided that the synthesis of the key fragments can be optimized. Route 2, the sequential strategy, offers a more straightforward approach with simpler starting materials for the coupling steps, which might be advantageous for initial feasibility studies. The choice between these routes will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research group. Both pathways provide excellent control over the crucial stereochemical elements of the target molecule.
Unraveling the Enigmatic Mechanism of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Comparative Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene whose mechanism of action remains largely uncharacterized.[1][2][3][4] This guide provides a comparative framework for investigating its potential biological activities, drawing parallels with structurally related polyacetylenes and proposing a comprehensive experimental strategy. We will explore its potential as a cytotoxic and anti-inflammatory agent and compare it with established compounds in these therapeutic areas.
Postulated Mechanism of Action: Insights from Related Polyacetylenes
While direct evidence is limited, the chemical structure of this compound, featuring a conjugated system of double and triple bonds, suggests potential for significant biological activity. Polyacetylenes, as a class, are known to exhibit cytotoxic and anti-inflammatory properties.[5][6][7] It is hypothesized that this compound may exert its effects through one or more of the following mechanisms:
-
Induction of Apoptosis in Cancer Cells: Many polyacetylenic compounds demonstrate cytotoxicity against various cancer cell lines.[5][8][9] This is often mediated by the induction of apoptosis, a form of programmed cell death.
-
Modulation of Inflammatory Pathways: Certain polyacetylenes have been shown to possess anti-inflammatory activity.[6] A structurally similar compound, 2,8-decadiene-1,10-diol, has been shown to inhibit the production of inflammatory mediators by suppressing the MAPK and NF-κB signaling pathways.[10][11]
Comparative Analysis: Benchmarking Against Established Agents
To contextualize the potential efficacy of this compound, a direct comparison with well-characterized compounds is essential.
| Therapeutic Area | Alternative Compound | Established Mechanism of Action |
| Cytotoxicity | Doxorubicin | Intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to apoptotic cell death. |
| Anti-inflammatory | Dexamethasone | A synthetic glucocorticoid that binds to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1. |
Proposed Experimental Investigation
A rigorous investigation into the mechanism of action of this compound would involve a series of in vitro assays.
Part 1: Assessment of Cytotoxic Activity
Objective: To determine the cytotoxic potential of this compound against various cancer cell lines and to elucidate the underlying mechanism.
Experimental Workflow:
Figure 1: Workflow for assessing cytotoxic activity.
Experimental Protocols:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells) should be used.
-
MTT/WST-1 Assay: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound and Doxorubicin for 48-72 hours. Cell viability is assessed by adding MTT or WST-1 reagent and measuring the absorbance. The half-maximal inhibitory concentration (IC50) is then calculated.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells, treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.
-
Caspase-3/7 Activity Assay: The activity of executioner caspases 3 and 7, key mediators of apoptosis, is measured using a luminogenic or fluorogenic substrate.
Hypothetical Data Summary:
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) | Apoptosis Induction (HeLa, % Annexin V+) | Caspase-3/7 Activation (HeLa, Fold Change) |
| This compound | 15.2 | 25.8 | 18.5 | >100 | 65% | 4.2 |
| Doxorubicin | 0.8 | 1.2 | 1.0 | 5.5 | 85% | 6.8 |
Part 2: Evaluation of Anti-inflammatory Activity
Objective: To investigate the potential of this compound to modulate inflammatory responses in vitro.
Proposed Signaling Pathway:
Figure 2: Hypothesized anti-inflammatory signaling pathway.
Experimental Protocols:
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation.
-
Nitric Oxide (NO) Assay: RAW 264.7 cells are pre-treated with this compound or Dexamethasone, followed by stimulation with lipopolysaccharide (LPS). NO production in the culture supernatant is measured using the Griess reagent.
-
ELISA for Pro-inflammatory Cytokines: The concentrations of TNF-α and IL-6 in the culture supernatants are quantified by enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: To probe the signaling pathway, protein levels of key signaling molecules (e.g., phosphorylated and total forms of p38, JNK, ERK, and IκBα) are analyzed by Western blotting.
Hypothetical Data Summary:
| Treatment | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | p-p38/p38 Ratio (Fold Change vs. LPS) | p-IκBα/IκBα Ratio (Fold Change vs. LPS) |
| Control | 5 | 4 | 6 | 0.1 | 0.2 |
| LPS (1 µg/mL) | 100 | 100 | 100 | 5.0 | 4.8 |
| This compound (10 µM) + LPS | 45 | 55 | 50 | 2.5 | 2.3 |
| Dexamethasone (1 µM) + LPS | 20 | 25 | 22 | 1.5 | 1.2 |
Conclusion
This guide outlines a comprehensive strategy for the initial assessment of the mechanism of action of this compound. By systematically evaluating its cytotoxic and anti-inflammatory properties in comparison to established drugs, researchers can gain valuable insights into its therapeutic potential. The proposed experimental workflows and hypothesized signaling pathways provide a solid foundation for future investigations into this promising natural product. The data presented in the tables is purely illustrative and serves to guide the interpretation of potential experimental outcomes. Further detailed studies will be necessary to fully elucidate the molecular targets and signaling cascades modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 5. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,8-Decadiene-1,10-Diol Inhibits Lipopolysaccharide-Induced Inflammatory Responses Through Inactivation of Mitogen-Activated Protein Kinase and Nuclear Factor-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,8-Decadiene-1,10-Diol Inhibits Lipopolysaccharide-Induced Inflammatory Responses Through Inactivation of Mitogen-Activated Protein Kinase and Nuclear Factor-κB Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Polyacetylene Diol Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of polyacetylene diols is critical for ensuring product quality, efficacy, and safety. Cross-validation of analytical methods is a fundamental process to guarantee that the data generated is robust and comparable across different analytical platforms. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of polyacetylene diols, supported by synthesized experimental data and detailed methodologies.
Polyacetylene diols are a class of bioactive compounds with promising pharmacological activities. As these compounds progress through the drug development pipeline, the analytical methods used for their characterization and quantification must be rigorously validated. This guide will delve into the critical parameters of method validation and provide a comparative analysis to aid in the selection of the most appropriate analytical technique for your research needs.
Quantitative Performance Comparison
The choice between HPLC-UV and GC-MS for polyacetylene diol analysis often involves a trade-off between sample throughput, sensitivity, and the need for derivatization. The following table summarizes key performance metrics based on a hypothetical cross-validation study of a representative polyacetylene diol.
| Parameter | HPLC-UV | GC-MS | ICH Guideline/Acceptance Criteria |
| **Linearity (R²) ** | 0.9992 | 0.9998 | R² > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% |
| Precision (RSD%) | |||
| - Intraday | 1.2% | 0.8% | RSD ≤ 2% |
| - Interday | 1.8% | 1.5% | RSD ≤ 3% |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 15 ng/mL | 1.5 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Specificity | High | Very High | No interference at the retention time of the analyte |
| Robustness | Robust | Moderately Robust | Consistent results with minor variations in method parameters |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a straightforward and high-throughput approach for the quantification of polyacetylene diols without the need for derivatization.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the polyacetylene diol standard or sample in methanol (B129727) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, though it requires a derivatization step to increase the volatility of the polyacetylene diols.[1]
Instrumentation:
-
GC-MS system with a capillary column and a mass selective detector.
-
A suitable capillary column for the analysis of derivatized diols (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the polyacetylene diol standard or sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines are often followed.[2]
References
The Pivotal Role of Stereochemistry in the Biological Activity of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol and Its Isomers: A Comparative Guide
Introduction
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene, a class of compounds known for their diverse and potent biological activities. As a chiral molecule, it can exist in various stereoisomeric forms, each with a unique three-dimensional arrangement of atoms. This guide delves into the potential differences in the biological activity of this compound versus its stereoisomers. While direct comparative studies on this specific molecule are not extensively available in current literature, this guide will extrapolate from the established principles of stereochemistry in pharmacology and the known biological activities of related polyacetylenic compounds to provide a framework for understanding its potential therapeutic applications and the importance of stereoisomer-specific research.
The General Biological Significance of Polyacetylenes
Polyacetylenes are a class of natural products characterized by the presence of multiple acetylene (B1199291) (triple bond) functionalities. They are known to exhibit a wide range of biological effects, including:
-
Cytotoxic Activity: Many polyacetylenes have demonstrated potent activity against various cancer cell lines, making them interesting candidates for anti-cancer drug development.
-
Anti-inflammatory Effects: Several compounds in this class have been shown to modulate inflammatory pathways, suggesting their potential use in treating inflammatory disorders.
-
Neuroprotective Properties: Some polyacetylenes have exhibited protective effects on neuronal cells, indicating their potential relevance in the context of neurodegenerative diseases.
-
Antimicrobial and Antifungal Activity: The unique chemical structure of polyacetylenes can also impart antimicrobial and antifungal properties.
The specific biological profile of a polyacetylene is intimately linked to its precise chemical structure, including its stereochemistry.
The Critical Influence of Stereoisomerism
The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological macromolecules such as enzymes and receptors. Even subtle differences in the 3D structure between stereoisomers can lead to significant variations in their biological activity, from complete inactivation to altered or even opposing effects. This is because biological targets are themselves chiral and will interact differently with each stereoisomer.
For a molecule like this compound, the stereocenters at positions 1 and 8, along with the E/Z configuration of the double bonds, will dictate its overall shape and how it fits into the binding pocket of a target protein.
Hypothetical Comparison of Biological Activity
In the absence of direct experimental data for this compound and its stereoisomers, we can hypothesize potential differences in their biological activities based on general principles of stereoselectivity in drug action.
| Biological Activity | (S,E)-Isomer (Natural Product) | Other Stereoisomers (e.g., (R,E), (S,Z), (R,Z)) | Rationale |
| Cytotoxicity | Potentially high | May exhibit lower, altered, or no activity | The specific conformation of the (S,E)-isomer may allow for optimal binding to the active site of an enzyme crucial for cancer cell survival, or it may facilitate a specific chemical reaction leading to cell death. |
| Anti-inflammatory Activity | Potentially active | May have reduced or no activity | The (S,E)-isomer might fit perfectly into the binding site of a pro-inflammatory enzyme like cyclooxygenase (COX) or lipoxygenase (LOX), while other isomers may bind with lower affinity or not at all. |
| Neuroprotective Effects | Potentially neuroprotective | May be less effective or even neurotoxic | The specific stereochemistry could be crucial for interacting with a receptor or ion channel involved in neuronal survival pathways. An incorrect stereoisomer might fail to bind or could even trigger a detrimental signaling cascade. |
Potential Signaling Pathway: Insights from a Related Molecule
While the exact signaling pathways modulated by this compound are yet to be elucidated, studies on the structurally related compound 2,8-decadiene-1,10-diol have shown that it exerts anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It is plausible that this compound or one of its stereoisomers could act through a similar mechanism.
Below is a diagram illustrating the potential inhibition of the MAPK/NF-κB signaling pathway.
Caption: Hypothetical inhibition of the MAPK and NF-κB signaling pathways.
Experimental Protocols for Comparative Analysis
To empirically determine the differential activities of the stereoisomers of this compound, a series of well-defined experimental protocols are necessary. Below is a representative workflow for assessing and comparing their cytotoxic effects.
Caption: Workflow for comparing the cytotoxicity of stereoisomers.
Detailed Methodology: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of each stereoisomer of Deca-2,9-diene-4,6-diyne-1,8-diol in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of each stereoisomer. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) for each stereoisomer.
While direct comparative data for the biological activities of this compound and its stereoisomers are currently lacking, the principles of stereochemistry in pharmacology strongly suggest that significant differences in their effects are to be expected. The natural (S,E)-isomer, having been selected by evolutionary processes, is likely to possess the most potent and specific biological activity. However, synthetic stereoisomers may exhibit unique or attenuated properties that could also be of therapeutic interest. Future research involving the stereoselective synthesis and parallel biological evaluation of all possible stereoisomers is essential to fully unlock the therapeutic potential of this fascinating class of natural products. Such studies will be crucial for identifying the most promising candidates for further drug development and for understanding the intricate structure-activity relationships that govern their biological function.
The Dichotomy of Discovery: Unpacking the In Vitro and In Vivo Efficacy of Polyacetylene Compounds
A Comparative Guide for Researchers and Drug Development Professionals
Polyacetylene compounds, a diverse class of natural products found in plants of the Apiaceae and Araliaceae families, have garnered significant attention for their potent biological activities, particularly their anti-inflammatory and anticancer properties.[1][2] While in vitro studies consistently demonstrate promising cytotoxic effects against various cancer cell lines, the translation of this efficacy to in vivo models presents a more complex picture. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of key polyacetylene compounds, supported by experimental data and detailed protocols, to aid researchers in navigating the challenges and opportunities in this promising area of drug discovery.
In Vitro Efficacy: A Potent Cytotoxic Profile
In controlled laboratory settings, polyacetylene compounds exhibit significant cytotoxic activity against a range of human cancer cell lines.[3][4] Falcarinol (B191228) and falcarindiol (B120969), two of the most studied polyacetylenes, have been shown to inhibit the proliferation of breast, colon, leukemia, and pancreatic cancer cells.[1][5] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G0/G1 or G2/M phase.[3][6]
For instance, falcarindiol has been observed to reduce the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic proteins Bax and p53 in MCF-7 breast cancer cells.[1] Similarly, other polyacetylenes have demonstrated the ability to trigger apoptosis through caspase-dependent pathways.[3] Some studies also indicate that these compounds can modulate key signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer progression.[3]
In Vivo Efficacy: A Glimpse into Therapeutic Potential
Translating the potent in vitro cytotoxicity of polyacetylenes into effective in vivo anti-tumor activity is a critical step in drug development. Animal studies have provided encouraging, albeit sometimes variable, results.
In a study using an azoxymethane (B1215336) (AOM)-treated rat model for colon cancer, dietary administration of carrots or purified falcarinol significantly reduced the number and size of preneoplastic lesions.[6] Another study with AOM-treated rats showed that a mixture of falcarinol and falcarindiol significantly reduced the number of tumors larger than 1 mm.[6] Panaxydol, isolated from Panax ginseng, has also demonstrated in vivo anticancer effects by inhibiting tumor growth in mouse models of human prostate cancer and mouse renal carcinoma in a dose-dependent manner.[6] An oral administration of falcarinol in a mouse model of lung cancer also showed significant suppression of cancer cell proliferation without apparent toxicity.[6]
However, it is important to note that the in vivo efficacy can be influenced by factors such as the compound's bioavailability, metabolism, and the complexity of the tumor microenvironment, which are not fully recapitulated in in vitro models.[5][7]
Comparative Analysis: Bridging the Gap
The transition from in vitro to in vivo studies often reveals a gap between the observed potency. While a compound might show high cytotoxicity in a petri dish, its effectiveness in a living organism can be attenuated. For example, the concentrations required to induce apoptosis in vitro may not be achievable or sustainable in vivo without causing systemic toxicity.[6]
Conversely, some polyacetylenes demonstrate promising in vivo activity at concentrations that might be considered sub-toxic in vitro. This suggests that their in vivo mechanism of action may involve more than direct cytotoxicity, potentially including modulation of the immune system or anti-inflammatory effects that contribute to tumor suppression.[1][8] The interplay with other dietary compounds can also affect their in vivo effectiveness.[5]
Data Presentation: A Quantitative Overview
The following table summarizes the in vitro and in vivo efficacy data for selected polyacetylene compounds.
| Compound | In Vitro Model (Cell Line) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Dosage | In Vivo Outcome | Reference |
| Falcarinol | Caco-2 (Colon Cancer) | 2.5 µg/mL | Azoxymethane-treated rats | 3.5 µg/g in food | Slowed growth of aberrant crypt foci and tumors | [5][6] |
| Falcarinol | Lung Cancer Stem-like Cells | 1 µM (induced apoptosis) | Mouse model of lung cancer | 50 mg/kg body weight (orally) | Significantly suppressed proliferation of lung cancer | [6] |
| Falcarindiol | MCF-7 (Breast Cancer) | Dose-dependent cytotoxicity | N/A | N/A | N/A | [1] |
| Panaxydol | PC3 (Prostate Cancer), Renca (Renal Carcinoma) | N/A | BALB/c nude mice | Up to 100 mg/kg | Dose-dependent inhibition of tumor growth | [6] |
| Polyacetylene 1 | HGC-27 (Gastric Cancer) | 52.83 µM | N/A | N/A | N/A | [9] |
| Polyacetylene 1 | MDA-MB-231 (Breast Cancer) | 73.92 µM | N/A | N/A | N/A | [9] |
| (3S,10R)-tridaxin B | K562 (Leukemia) | 2.62 µM | N/A | N/A | N/A | [3] |
| (3S,10S)-tridaxin B | K562 (Leukemia) | 14.43 µM | N/A | N/A | N/A | [3] |
| Tridaxin F | K562 (Leukemia) | 17.91 µM | N/A | N/A | N/A | [3] |
Experimental Protocols
Key In Vitro Experiment: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the polyacetylene compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Key In Vivo Experiment: Xenograft Mouse Model of Cancer
Xenograft models are commonly used to evaluate the in vivo anticancer efficacy of compounds.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the polyacetylene compound or a vehicle control. The administration route can be oral, intraperitoneal, or intravenous, depending on the compound's properties.
-
Tumor Measurement: Tumor size is measured regularly (e.g., every two days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific treatment period.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Body weight and any signs of toxicity are also monitored throughout the study.[6]
Mandatory Visualizations
Caption: Polyacetylene-induced apoptosis signaling pathway.
Caption: A typical in vitro experimental workflow.
Caption: A typical in vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol, a natural product utilized in research and drug development. Due to its chemical structure, featuring both diene and diyne functionalities, this compound is classified as a potentially explosive chemical (PEC) and a peroxide former.[1][2][3] Strict adherence to the following procedures is critical to ensure the safety of all laboratory personnel and compliance with environmental regulations.
Core Safety Principles
Given the reactive nature of this compound, the following principles must be observed at all times:
-
Never work alone when handling this compound, especially during disposal procedures.[4][5]
-
Handle with extreme care , avoiding friction, grinding, and shock.[4][6]
-
Avoid exposure to heat, light, and air , as these can promote the formation of explosive peroxides.[1][6][7]
-
Always use appropriate Personal Protective Equipment (PPE) .[8]
-
Do not attempt to dispose of this compound down the drain .[8]
Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | MCE |
| Molecular Weight | 162.19 g/mol | MCE |
| CAS Number | 931114-98-6 | MCE |
| Appearance | Not specified (assume solid or oil) | N/A |
| Storage Recommendations | Store at 2-8°C, protected from light | MCE |
MCE: MedChemExpress
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound typically used in a research laboratory setting.
Materials:
-
This compound waste (neat or in solution)
-
Appropriate waste container (e.g., amber glass bottle with a screw cap)
-
Inert solvent for dilution (e.g., toluene (B28343) or heptane)
-
Hazardous waste labels
-
Personal Protective Equipment (see table below)
-
Chemical fume hood
Personal Protective Equipment (PPE):
| Item | Specification |
| Eye Protection | Chemical splash goggles and a face shield |
| Hand Protection | Nitrile gloves (double-gloving recommended) |
| Body Protection | Flame-retardant lab coat |
| Footwear | Closed-toe shoes |
Procedure:
-
Risk Assessment: Before beginning, conduct a thorough risk assessment of the disposal procedure.[9] Identify the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Work Area Preparation:
-
Perform all disposal procedures in a certified chemical fume hood.
-
Ensure the work area is clean and free of clutter.
-
Remove all flammable materials and ignition sources from the immediate vicinity.[8]
-
-
Waste Dilution (if neat):
-
If disposing of the neat compound, it is recommended to dilute it in an inert solvent to reduce its reactivity.[4]
-
Slowly add the this compound to a volume of toluene or heptane (B126788) that is at least 10 times its own volume.
-
-
Waste Collection:
-
Carefully transfer the diluted waste into a designated hazardous waste container.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
-
Container Labeling:
-
Label the waste container clearly with the words "HAZARDOUS WASTE," "REACTIVE," and "POTENTIALLY EXPLOSIVE."[9]
-
List all chemical constituents, including the full chemical name of the active compound and any solvents, with their approximate concentrations.
-
Indicate the date of waste generation.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials.[9]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Inform them of the potentially explosive nature of the waste.
-
Visualizations
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Hazards
Caption: Relationship between the chemical structure of the compound and its associated hazards.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. essr.umd.edu [essr.umd.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 6. fau.edu [fau.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
Essential Safety and Handling Guide for (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
For Research Use Only. Not for medical or patient use. [1]
This document provides crucial safety and logistical information for handling the natural product this compound (CAS No. 931114-98-6).[2][3][4] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally related chemicals, including other diols and polyacetylenes. A conservative approach is strongly advised to mitigate potential unknown hazards.
Hazard Assessment
While specific toxicity data for this compound is not available, a review of similar compounds suggests the following potential hazards:
-
Skin Irritation: Many related diol compounds are known to cause skin irritation.[5]
-
Eye Damage: Serious eye irritation or damage is a common hazard associated with similar chemicals.[5]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[5]
-
Aspiration Hazard: While less likely for a solid, if dissolved in a volatile solvent, there may be a risk of aspiration.[6]
-
Flammability and Reactivity: The compound is combustible, and like many polyacetylenes, it may be unstable under certain conditions (e.g., intense heating), potentially forming explosive mixtures with air.[6]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure user safety. All PPE should be donned before entering the designated handling area and removed before exiting.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes, vapors, and dust, preventing serious eye irritation or damage.[7][8] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. Contaminated gloves must be disposed of immediately.[7] |
| Body Protection | A flame-resistant laboratory coat. | To protect against skin contact and potential ignition sources. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge. | To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible, to prevent respiratory irritation.[5] |
Operational Plan: Step-by-Step Handling Protocol
Storage and Preparation:
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C, in a dry environment.[2][9]
-
Work Area Preparation: All handling of the solid compound must be conducted within a certified chemical fume hood to control vapors and dust.[7] Ensure an eyewash station and safety shower are readily accessible.[7]
-
Equipment: Use non-sparking tools and equipment to prevent ignition.[8]
Handling and Experimentation:
-
Weighing: Carefully weigh the required amount of the compound in the chemical fume hood. Avoid creating dust.
-
Dissolving: If creating a solution, use appropriate solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone.[10] Add the solvent slowly to the solid to minimize splashing.
-
Reactions: For any reactions, ensure the apparatus is properly set up and secured within the fume hood. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[6] Do not pour any waste down the drain.[6]
Visualized Workflows
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound [myskinrecipes.com]
- 10. This compound | CAS:931114-98-6 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
